HODHBt
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7-5-3-1-2-4-6(5)8-9-10(7)12/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBLUNHMOKFZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182487 | |
| Record name | 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28230-32-2 | |
| Record name | 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28230-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028230322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28230-32-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-1,2,3-benzotriazin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-1,2,3-BENZOTRIAZIN-4(3H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5000NB5EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
HODHBt's Mechanism of Action in HIV Latency: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human Immunodeficiency Virus (HIV) latency remains a significant barrier to a curative therapy. The "shock and kill" strategy aims to reactivate latent HIV proviruses within infected cells, making them susceptible to immune-mediated clearance. The small molecule 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) has emerged as a promising latency-reversing agent (LRA). This technical guide provides a comprehensive overview of the molecular mechanism of this compound, focusing on its role in inhibiting protein tyrosine phosphatases, enhancing cytokine signaling, and promoting the reactivation of latent HIV. This document details the underlying signaling pathways, summarizes key quantitative data, and provides an overview of the experimental protocols used to elucidate this compound's function.
Core Mechanism of Action: Inhibition of PTPN1 and PTPN2
This compound's primary mechanism of action involves the inhibition of two nonreceptor protein tyrosine phosphatases: Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2)[1][2]. This compound interacts with and inhibits these phosphatases through a mixed inhibition mechanism[1][2]. These phosphatases are known regulators of the Signal Transducer and Activator of Transcription (STAT) signaling pathway[1].
By inhibiting PTPN1 and PTPN2, this compound enhances the phosphorylation of STAT proteins, particularly STAT5, in response to cytokine stimulation[1][3]. This sustained phosphorylation of STAT5 is a key event in its mechanism of action[1][3].
The enhanced STAT5 activation leads to increased binding of phosphorylated STAT5 (pSTAT5) to the HIV long terminal repeat (LTR)[1][3]. This binding promotes viral transcriptional activation and, consequently, the reversal of HIV latency in primary CD4+ T cells[1][3]. The 3-hydroxy group of this compound is crucial for its biological activity[1][3].
Signaling Pathway
The signaling cascade initiated by this compound in the context of cytokine stimulation is depicted below.
Caption: this compound inhibits PTPN1/PTPN2, leading to sustained STAT5 phosphorylation and HIV LTR activation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Potency of this compound in STAT5 Transcriptional Activity
| Compound | EC50 (µM) | Cell Line | Notes |
| This compound | 762 | HEK-Blue-IL-2/IL-15 | [3] |
| AC-484 (PTPN1/2 inhibitor) | 7.25 | HEK-Blue-IL-2/IL-15 | AC-484 is a more potent active site inhibitor of PTPN1/2.[3] |
Table 2: Experimental Concentrations of this compound
| Concentration | Cell Type | Experiment | Reference |
| 100 µM | NK cells | IL-15-mediated STAT phosphorylation and cytotoxicity assays | [4] |
| 100 µM | PBMCs | HIV-specific granzyme B-releasing T cell responses | [5] |
| 100 µM | Central Memory T cells (Tcm) | Reactivation of latent HIV | [6] |
| 1-1000 µM | PBMCs and K562 cells | Thermal Proteome Profiling (TPP) | [2] |
Synergistic Effects with IL-15
This compound demonstrates significant synergy with the cytokine Interleukin-15 (IL-15)[5][7][8]. This combination not only enhances HIV latency reversal but also boosts the effector functions of immune cells crucial for clearing virus-producing cells.
-
Enhanced Latency Reversal: this compound in combination with IL-15 leads to more robust reactivation of latent HIV in cells from ART-suppressed individuals[5].
-
NK Cell Activation: this compound enhances IL-15-mediated STAT phosphorylation in Natural Killer (NK) cells, resulting in increased secretion of IFN-γ and CXCL-10, and higher expression of cytotoxic proteins like Granzyme B and Perforin[7][8][9]. This leads to increased cytotoxicity against HIV-infected cells and various tumor cell lines[7][8][9].
-
CD8+ T Cell Function: The combination of this compound and IL-15 enhances the cytotoxic activity of HIV-specific CD8+ T cells by increasing Granzyme B expression and MHC-I expression on target cells[1][3].
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of this compound.
Thermal Proteome Profiling (TPP)
This method was employed to identify the direct cellular targets of this compound.
Caption: Workflow for Thermal Proteome Profiling to identify this compound targets.
Protocol Summary: Live peripheral blood mononuclear cells (PBMCs) or K562 cells are incubated with varying concentrations of this compound or a vehicle control (DMSO)[2]. The cells are then subjected to a temperature gradient. The principle is that ligand-bound proteins are stabilized and will denature and aggregate at higher temperatures than unbound proteins. After heating, cells are lysed, and the soluble proteins are collected, digested into peptides, labeled with tandem mass tags (TMT), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that remained soluble at each temperature[2]. This allows for the identification of proteins with increased thermal stability in the presence of this compound, indicating a direct binding interaction.
STAT5 Phosphorylation Assay by Flow Cytometry
This assay quantifies the level of phosphorylated STAT5 in response to cytokine stimulation with and without this compound.
Protocol Summary: Primary CD4+ T cells or other immune cells are treated with a cytokine such as IL-2 or IL-15 in the presence or absence of this compound for a specified time. Following stimulation, the cells are fixed and permeabilized. They are then stained with a fluorescently labeled antibody specific for the phosphorylated form of STAT5 (pSTAT5, typically at tyrosine 694). The fluorescence intensity is measured by flow cytometry to determine the percentage of pSTAT5-positive cells and the mean fluorescence intensity, which corresponds to the level of STAT5 phosphorylation.
HIV Latency Reversal Assay
This assay measures the ability of this compound to reactivate latent HIV in a primary cell model.
Protocol Summary: A primary cell model of HIV latency is established, often using central memory CD4+ T cells (Tcm) from uninfected donors, which are infected with a replication-incompetent HIV reporter virus. After a period of rest to establish latency, the cells are treated with this compound, IL-15, the combination, or positive controls like anti-CD3/CD28 beads. Latency reversal is quantified by measuring the expression of a reporter gene (e.g., GFP) or an HIV protein like p24 by flow cytometry[6].
Cytotoxicity Assays
These assays evaluate the ability of immune cells, activated in the presence of this compound, to kill target cells.
Protocol Summary: Effector cells, such as NK cells or CD8+ T cells, are pre-treated with IL-15 with or without this compound. Target cells, which can be HIV-infected CD4+ T cells or tumor cell lines, are co-cultured with the activated effector cells at various effector-to-target (E:T) ratios. The killing of target cells is measured using methods such as a CytoTox 96 Non-Radioactive Cytotoxicity Assay, which measures the release of lactate dehydrogenase (LDH) from damaged cells, or by flow cytometry to quantify the reduction in the number of viable target cells[7].
Conclusion and Future Directions
This compound represents a promising latency-reversing agent with a well-defined mechanism of action centered on the inhibition of PTPN1 and PTPN2, leading to enhanced cytokine-STAT5 signaling. Its ability to synergize with IL-15 to both reactivate latent HIV and enhance the cytotoxic functions of NK and CD8+ T cells makes it a compelling candidate for "shock and kill" strategies. Further research and development of this compound and other molecules targeting this pathway could provide novel therapeutic approaches for an HIV cure. The development of more potent analogs with favorable pharmacokinetic profiles will be a critical next step in translating these findings to the clinic.
References
- 1. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 7. journals.asm.org [journals.asm.org]
- 8. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The HIV latency reversal agent this compound enhances NK Cell effector and memory-like functions by increasing IL-15 mediated-STAT activation | bioRxiv [biorxiv.org]
An In-depth Technical Guide to 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-hydroxy-1,2,3-benzotriazin-4(3H)-one, commonly known as HOOBt, is a crucial additive in the field of peptide synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in minimizing racemization during peptide coupling reactions. Detailed experimental protocols for its synthesis and use in peptide bond formation are presented, alongside a mechanistic explanation of its function. This document aims to serve as a valuable resource for researchers and professionals involved in peptide chemistry and drug development.
Chemical and Physical Properties
3-hydroxy-1,2,3-benzotriazin-4(3H)-one is a slightly yellow crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Reference |
| Molecular Formula | C₇H₅N₃O₂ | |
| Molecular Weight | 163.13 g/mol | |
| Appearance | Slightly yellow crystals / off-white to yellow solid | [1][2] |
| Melting Point | 184-189 °C | [3] |
| Boiling Point | 290.19 °C (estimate) | [3] |
| Solubility | Soluble in water and 1% acetic acid | [3] |
| pKa | 7.78 ± 0.20 (Predicted) | |
| CAS Number | 28230-32-2 | [1] |
Synthesis of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one
The primary method for the synthesis of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one is through the diazotization of o-aminobenzhydroxamic acid.[1][4]
Experimental Protocol: Synthesis of HOOBt
Materials:
-
o-aminobenzhydroxamic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ice
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Preparation of o-aminobenzhydroxamic acid solution: Dissolve a known quantity of o-aminobenzhydroxamic acid in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Preparation of sodium nitrite solution: Prepare a solution of sodium nitrite in cold distilled water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the chilled o-aminobenzhydroxamic acid solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt intermediate.
-
Reaction Completion: After the complete addition of sodium nitrite, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolation of Product: The 3-hydroxy-1,2,3-benzotriazin-4(3H)-one product will precipitate out of the solution. Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any unreacted starting materials and salts. Dry the product under vacuum to obtain the final pure compound.
References
The Compound 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt): A Technical Guide to its Discovery, Synthesis, and Immunomodulatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt), a small molecule with significant potential in immunotherapy, particularly in the context of HIV eradication strategies. This compound was initially identified as a latency-reversing agent (LRA) for HIV and has since been characterized as a potent immunomodulator that enhances cytokine-mediated signaling pathways. This document details the chemical synthesis of this compound, its mechanism of action as an inhibitor of the protein tyrosine phosphatases PTPN1 and PTPN2, and its downstream effects on Signal Transducer and Activator of Transcription (STAT) phosphorylation. Furthermore, it presents a consolidated summary of its impact on natural killer (NK) and CD8+ T cell effector functions. Experimental protocols for key biological assays and visualizations of the relevant signaling pathways are provided to facilitate further research and development.
Discovery and Rationale
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (this compound) was first identified through screening for compounds capable of reactivating latent HIV in primary cell models.[1] The primary goal of this research was to find small molecules that could be used in "shock and kill" strategies for HIV, where the latent virus is forced out of hiding and then eliminated by the immune system.[2][3] Early studies revealed that this compound enhances cytokine-mediated STAT signaling, a crucial pathway for immune cell activation and viral transcription.[1] The structural analogue, 1,2,3-Benzotriazine-4(3H)-one (HBt), which lacks the 3-hydroxy group, was found to be biologically inactive, highlighting the critical role of this functional group in the compound's activity.[1][4]
Chemical Synthesis
The synthesis of 3-hydroxy-1,2,3-benzotriazin-4-one (this compound) is achieved through the diazotization of o-aminobenzhydroxamic acid.[2]
Experimental Protocol: Synthesis of this compound
-
Preparation of o-aminobenzhydroxamic acid: This precursor can be synthesized from o-aminobenzoic acid.
-
Diazotization: o-aminobenzhydroxamic acid is dissolved in a suitable acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C.
-
Reaction with Nitrite: A solution of sodium nitrite in water is added dropwise to the cooled solution of o-aminobenzhydroxamic acid while maintaining the low temperature.
-
Cyclization: The resulting diazonium salt spontaneously cyclizes to form 3-hydroxy-1,2,3-benzotriazin-4-one.
-
Isolation and Purification: The product precipitates out of the solution and can be collected by filtration, washed with cold water, and purified by recrystallization.
Caption: Synthesis of this compound from o-aminobenzhydroxamic acid.
Mechanism of Action: Inhibition of PTPN1 and PTPN2
Subsequent research to identify the direct molecular targets of this compound utilized thermal proteomic profiling.[1] This unbiased approach identified protein tyrosine phosphatase non-receptor type 1 (PTPN1) and type 2 (PTPN2) as the primary binding partners of this compound.[1][4] These non-receptor tyrosine phosphatases are known regulators of the STAT signaling pathway.[1] Biochemical and functional assays have confirmed that this compound acts as a mixed inhibitor of both PTPN1 and PTPN2.[1][5]
By inhibiting PTPN1 and PTPN2, this compound prevents the dephosphorylation of STAT proteins, leading to sustained STAT activation upon cytokine stimulation.[1][6] This prolonged signaling enhances the transcriptional activity of STATs, which is central to the immunomodulatory effects of this compound.[1][6]
Caption: this compound inhibits PTPN1/PTPN2, leading to sustained STAT phosphorylation.
Biological Activities and Quantitative Data
The primary biological effect of this compound is the enhancement of cytokine-mediated immune responses. This has been extensively studied in the context of HIV latency reversal and cancer immunotherapy.
Enhancement of STAT Phosphorylation
This compound significantly increases the phosphorylation of STAT5, STAT3, and STAT1 in various immune cells, particularly in the presence of cytokines like IL-2 and IL-15.[6][7] This effect is dose-dependent.[8]
Table 1: Effect of this compound on STAT Phosphorylation in NK Cells
| Treatment Condition | Phosphorylated STAT | Fold Change vs. Cytokine Alone | Reference |
| IL-15 (100 ng/mL) + this compound (100 µM) | pSTAT5 | Increased | [6] |
| IL-15 (100 ng/mL) + this compound (100 µM) | pSTAT3 | Increased | [6] |
| IL-15 (100 ng/mL) + this compound (100 µM) | pSTAT1 | Increased | [6] |
Activation of Natural Killer (NK) Cells
This compound enhances the effector functions of NK cells, which are critical for eliminating virus-infected and cancerous cells.[2][6] This includes increased production of cytotoxic proteins and cytokines.[6][7]
Table 2: this compound-Mediated Enhancement of NK Cell Effector Molecules
| Effector Molecule | Treatment Condition | Observation | Reference |
| Granzyme B | IL-15 + this compound | Increased Expression | [2][6] |
| Granzyme A | IL-15 + this compound | Increased Expression | [6] |
| Perforin | IL-15 + this compound | Increased Expression | [6] |
| IFN-γ | IL-15 + this compound | Increased Secretion | [2][6] |
| CXCL10 | IL-15 + this compound | Increased Secretion | [6] |
Enhancement of CD8+ T Cell Function
In addition to its effects on NK cells, this compound synergizes with IL-15 to boost the cytotoxic function of HIV-specific CD8+ T cells.[9] This is accompanied by an upregulation of antigen processing and presentation machinery in CD4+ T cells.[9]
HIV Latency Reversal
This compound enhances cytokine-induced reactivation of latent HIV in primary CD4+ T cells.[1][4] This is a direct consequence of increased STAT5 phosphorylation and its subsequent binding to the HIV long terminal repeat (LTR), which drives viral transcription.[1][4]
Experimental Protocols
Primary Cell Culture and Treatment
-
Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs or isolated immune cell subsets (e.g., NK cells, CD4+ T cells) are cultured in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution. For experiments, cells are treated with this compound at a final concentration of 100 µM, often in combination with cytokines such as IL-2 or IL-15 (e.g., 100 ng/mL).[6][10] Control cells are treated with an equivalent volume of DMSO.
-
Incubation: Cells are incubated for the desired period (e.g., 24-48 hours) at 37°C in a humidified 5% CO2 incubator.[6]
Flow Cytometry for STAT Phosphorylation
-
Cell Staining: Following treatment, cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD3, CD56 for NK cells).
-
Fixation and Permeabilization: Cells are fixed and permeabilized using a commercially available kit to allow for intracellular staining.
-
Intracellular Staining: Permeabilized cells are stained with fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT5, anti-pSTAT3, anti-pSTAT1).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the phospho-STAT signal is quantified to determine the level of STAT phosphorylation.
Caption: Workflow for measuring STAT phosphorylation by flow cytometry.
NK Cell Cytotoxicity Assay
-
Effector Cell Preparation: NK cells are isolated and pre-treated with this compound and/or IL-15 for 24-48 hours.
-
Target Cell Labeling: Target cells (e.g., K562 cancer cells or HIV-infected CD4+ T cells) are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: Pre-treated NK cells (effector cells) are co-cultured with labeled target cells at various effector-to-target (E:T) ratios.
-
Measurement of Cell Lysis: After a 4-hour incubation, the release of the label from the target cells into the supernatant is measured. The percentage of specific lysis is calculated based on the amount of label released in the presence of effector cells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Conclusion and Future Directions
This compound is a promising small molecule with well-defined immunomodulatory properties. Its ability to enhance cytokine signaling through the inhibition of PTPN1 and PTPN2 makes it a valuable tool for research and a potential candidate for therapeutic development. The enhancement of NK and CD8+ T cell function, coupled with its HIV latency-reversing activity, positions this compound as a compelling component of combination therapies aimed at eradicating persistent viral infections and treating cancer. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogues for in vivo applications and clinical trials. The detailed methodologies and data presented in this guide are intended to support and accelerate these endeavors.
References
- 1. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
HODHBt as a Latency Reversal Agent: A Technical Guide
Introduction
The establishment of a latent reservoir of integrated HIV provirus in long-lived memory CD4+ T cells is the primary obstacle to a cure for HIV-1 infection.[1][2][3] Antiretroviral therapy (ART) can suppress viral replication to undetectable levels, but it does not eliminate this reservoir, which leads to viral rebound upon treatment interruption.[2] The "shock and kill" strategy is a leading therapeutic approach aimed at eradicating this latent reservoir.[2][4][5][6][7] This strategy involves using Latency Reversal Agents (LRAs) to reactivate viral gene expression from latently infected cells (the "shock"), making them visible to the immune system for clearance by either viral cytopathic effects or immune-mediated killing (the "kill").[2][4][5][7]
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) is a small molecule that has been identified as a promising LRA.[3][4][5] It acts by enhancing cytokine-mediated signaling pathways that are crucial for both HIV-1 transcription and the function of key immune effector cells. This guide provides a comprehensive technical overview of this compound, its mechanism of action, experimental data, and the protocols used to evaluate its efficacy.
Core Mechanism of Action: PTPN1/PTPN2 Inhibition and STAT Pathway Modulation
This compound's primary mechanism of action involves the inhibition of nonreceptor tyrosine phosphatases (NTPs), specifically Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2).[1][3] These phosphatases are key negative regulators of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3]
By inhibiting PTPN1 and PTPN2, this compound enhances the phosphorylation of several STAT proteins, most notably STAT5, upon stimulation with γc-cytokines like Interleukin-15 (IL-15).[1][3][8] This leads to:
-
Sustained STAT5 Activation: this compound promotes prolonged STAT5 phosphorylation and nuclear retention.[3][8][9]
-
Enhanced Transcriptional Activity: The increased nuclear presence of phosphorylated STAT5 (pSTAT5) enhances its transcriptional activity.[2][3][9]
-
HIV LTR Activation: pSTAT5 binds directly to the HIV Long Terminal Repeat (LTR), driving viral gene transcription and reactivating the latent provirus.[2][3][8]
Biochemical assays have determined that this compound functions as a mixed inhibitor of PTPN1 and PTPN2.[3][8] This dual inhibition broadens its impact on STAT-mediated signaling pathways.
Signaling Pathway Diagram
Caption: this compound inhibits PTPN1/PTPN2, leading to sustained STAT5 phosphorylation and HIV LTR activation.
Quantitative Data Summary
The efficacy of this compound, both alone and in combination with cytokines, has been quantified across various ex vivo and in vitro models.
Table 1: this compound vs. AC-484 on STAT5 Transcriptional Activity
A study compared this compound to AC-484, another PTPN1/PTPN2 inhibitor, using a HEK-Blue IL-2/IL-15 reporter cell line.[3]
| Compound | EC₅₀ (µM) | Potency Relative to this compound |
| This compound | 762 | 1x |
| AC-484 | 7.25 | ~100x |
| Data sourced from Howard et al. (2024).[3][8] |
Despite AC-484's higher potency in this reporter assay, this compound demonstrated superior ability to sustain STAT5 phosphorylation over time (up to 48 hours) in primary CD4+ T cells, a key factor for effective latency reversal.[3][8]
Table 2: Effect of this compound on NK Cell Effector Functions (in combination with IL-15)
This compound significantly enhances the effector functions of Natural Killer (NK) cells when combined with IL-15.
| Effector Molecule/Marker | Effect of IL-15 + this compound (vs. IL-15 alone) | Cell Type |
| CXCL-10 Secretion | Increased | NK Cells |
| IFN-γ Secretion | Increased | NK Cells |
| Granzyme A Expression | Increased | NK Cells |
| Granzyme B Expression | Increased | NK Cells |
| Perforin Expression | Increased | NK Cells |
| Granulysin Expression | Increased | NK Cells |
| FASL Expression | Increased | NK Cells |
| TRAIL Expression | Increased | NK Cells |
| CD25 Activation Marker | Increased | NK Cells |
| CD69 Activation Marker | Increased | NK Cells |
| Data compiled from Macedo et al. (2022).[2][4][5][7][9][10] |
Table 3: this compound Enhancement of Cytotoxicity
The enhanced cytotoxic profile of NK cells translates to improved killing of target cells.
| Target Cell Line | Type | Observation |
| K562 | Erythroleukemia (MHC-I deficient) | Enhanced killing by IL-15 + this compound-treated NK cells.[4][9] |
| A2780 | Ovarian Cancer | Enhanced killing by IL-15 + this compound-treated NK cells.[10][11] |
| U877 | Glioblastoma | Enhanced killing by IL-15 + this compound-treated NK cells.[10][11] |
| HIV-infected CD4+ T cells | Primary Cells | Enhanced killing by IL-15 + this compound-treated NK cells.[2][4][10] |
| Data sourced from Macedo et al. (2022) and MedChemExpress.[2][4][10][11] |
Experimental Protocols
STAT Phosphorylation Analysis by Flow Cytometry
This protocol is used to quantify the phosphorylation of STAT proteins in response to treatment.
Objective: To measure the Mean Fluorescence Intensity (MFI) of phosphorylated STAT1, STAT3, and STAT5 in NK cells.
Methodology:
-
Cell Isolation: Isolate NK cells from peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Treatment: Treat isolated NK cells with one of the following conditions for 24 hours:
-
DMSO (vehicle control)
-
IL-15 (e.g., 100 ng/mL)
-
This compound (e.g., 100 µM)
-
IL-15 (100 ng/mL) + this compound (100 µM)
-
-
Staining: After incubation, fix and permeabilize the cells. Stain with fluorescently-labeled antibodies specific for pSTAT1 (Y701), pSTAT3 (Y705), and pSTAT5 (Y694).
-
Data Acquisition: Analyze the cells using a flow cytometer to determine the MFI for each pSTAT protein. Protocol adapted from Macedo et al. (2022).[9][10]
NK Cell Cytotoxicity Assay
This protocol assesses the ability of treated NK cells to kill target cells.
Objective: To measure the percentage of specific lysis of target cells (e.g., K562 or HIV-infected CD4+ T cells) by NK cells.
Methodology:
-
Effector Cell Preparation: Isolate and treat NK cells with IL-15 and/or this compound as described above for 24-48 hours.
-
Target Cell Preparation: Prepare target cells. For HIV-infected targets, autologous CD4+ T cells can be infected with an HIV strain (e.g., HIVNL4-3).
-
Co-culture: Co-culture the pre-treated NK effector cells with target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 2:1).
-
Lysis Measurement: After a defined incubation period (e.g., 4-6 hours), quantify cell death in the target cell population using a viability dye (e.g., 7-AAD) and flow cytometry or by measuring the release of lactate dehydrogenase (LDH) from lysed cells.[8]
-
Calculation: Calculate the percentage of specific killing based on the death observed in the presence of effector cells compared to control conditions. Protocol adapted from Macedo et al. (2022).[4][7][10]
Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm the direct binding of a small molecule to its protein target in a cellular environment.
Objective: To identify protein targets of this compound by measuring changes in their thermal stability upon drug binding.
Methodology:
-
Cell Treatment: Treat live cells (e.g., PBMCs or K562 cell line) with this compound or a vehicle control.[3][8]
-
Heating: Heat the cell lysates to a range of different temperatures. The binding of this compound will stabilize its target proteins (PTPN1, PTPN2), making them more resistant to thermal denaturation.
-
Protein Separation: Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.
-
Quantification (TPP): Analyze the soluble protein fraction using quantitative mass spectrometry. This technique, known as Thermal Proteome Profiling (TPP), allows for the unbiased identification of proteins that exhibit increased thermal stability in the presence of the drug.[3][8] Protocol adapted from Howard et al. (2024).[3][8]
Synergistic Effects on the "Shock and Kill" Response
This compound is particularly promising because it enhances both arms of the "shock and kill" strategy, especially when used with IL-15 or its superagonist derivative, N-803.[4][12]
-
The "Shock": By amplifying the IL-15/STAT5 signaling pathway, this compound effectively reverses latency in CD4+ T cells.[2][3]
-
The "Kill": Simultaneously, the same mechanism boosts the cytotoxic capabilities of NK cells and HIV-specific CD8+ T cells, which are critical for eliminating the newly reactivated cells.[4][12][13] this compound, in combination with IL-15, was shown to markedly enhance granzyme B release from T cells of ART-suppressed donors in response to HIV peptides.[12][13] Furthermore, this combination can increase the expression of MHC-I on the surface of CD4+ T cells, making them better targets for cytotoxic T lymphocytes (CTLs).[13][14]
This dual action addresses a key limitation of many LRAs, which may reactivate the virus without concurrently enhancing the immune response required for clearance.[5][14]
Logical Workflow Diagram
Caption: this compound and IL-15 synergize to both reactivate latent HIV and enhance immune effector cells.
Conclusion and Future Directions
This compound is a novel LRA that functions by inhibiting PTPN1 and PTPN2, thereby amplifying cytokine-driven STAT signaling. This mechanism is advantageous as it not only reactivates latent HIV but also enhances the cytotoxic functions of NK and CD8+ T cells, which are essential for clearing the reactivated reservoir cells. Ex vivo studies have demonstrated that the combination of this compound and IL-15 is sufficient to reduce intact proviruses in cells from some ART-suppressed donors.[12][13][14]
While this compound itself is not currently a clinical candidate, it serves as a crucial proof-of-concept compound.[2][4] Future research will focus on developing clinically relevant molecules that target the PTPN1/PTPN2-STAT axis.[4] Such compounds could be used to synergize with immunotherapies like the IL-15 superagonist N-803, potentially overcoming key hurdles that have limited the success of previous "shock and kill" clinical trials and opening new therapeutic avenues toward an HIV cure.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI Insight - The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells [insight.jci.org]
An In-depth Technical Guide to the Physicochemical Properties of HODHBt
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) is a small molecule of significant interest in biomedical research, particularly for its role as a latency-reversing agent for HIV-1 and its immunomodulatory effects. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, essential for its application in research and drug development. The document details its chemical identity, solubility, and other key characteristics. Furthermore, it outlines a relevant biological signaling pathway and a standard experimental workflow involving this compound, presented through clear diagrams and detailed protocols. This guide is intended to be a valuable resource for researchers and professionals working with this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in experimental and developmental settings. This section summarizes the key properties of this compound.
Chemical Identity
-
IUPAC Name: 3-hydroxy-1,2,3-benzotriazin-4(3H)-one[1]
-
Synonyms: HOOBt, DHBT
-
CAS Number: 28230-32-2[1]
-
Molecular Formula: C₇H₅N₃O₂[1]
-
Molecular Weight: 163.13 g/mol [1]
-
Chemical Structure:
Quantitative Physicochemical Data
The following table summarizes the known quantitative physicochemical properties of this compound.
| Property | Value | Source |
| Appearance | Slightly yellow crystals or off-white to yellow solid. | [2] |
| Melting Point | 184-189 °C (with decomposition) | [3] |
| pKa (Predicted) | 7.78 ± 0.20 | [2][4] |
| Solubility | See Table 2 | - |
| Stability | Data not readily available. A Safety Data Sheet indicates "no data available" for chemical stability. |
Solubility Profile
Understanding the solubility of this compound is critical for preparing solutions for in vitro and in vivo studies.
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| Water | Soluble | [2][4] |
| 1% Acetic Acid | Soluble | [2][4] |
| Dimethylformamide (DMF) | ~25% solution | |
| Dimethyl Sulfoxide (DMSO) | Highly soluble | - |
Note: For in vivo studies, specific formulations are required. A common protocol involves a multi-component solvent system to achieve the desired concentration and biocompatibility.
Biological Activity and Signaling Pathway
This compound is recognized for its ability to enhance the signaling of cytokines such as Interleukin-15 (IL-15). This is primarily achieved through the potentiation of the STAT5 signaling pathway.[5] IL-15 is crucial for the development, survival, and activation of immune cells like Natural Killer (NK) cells and CD8+ T cells.[6][7][8][9][10]
This compound and the IL-15 Signaling Pathway
The binding of IL-15 to its receptor complex (IL-15R) triggers the activation of Janus kinases (JAK1 and JAK3). These kinases then phosphorylate Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell survival, proliferation, and effector functions. This compound has been shown to enhance the phosphorylation of STAT5, thereby amplifying the downstream effects of IL-15 signaling.[5]
Caption: this compound enhances IL-15-mediated STAT5 signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for experiments frequently conducted with this compound.
Preparation of this compound Stock Solution
A concentrated stock solution of this compound is typically prepared in an organic solvent and then diluted to the final working concentration in cell culture media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Natural Killer (NK) Cell Cytotoxicity Assay
This assay is used to determine the ability of NK cells to kill target cells and to assess the effect of this compound on this function.[11][12]
Materials:
-
Primary human NK cells (effector cells)
-
K562 cells (target cells, susceptible to NK cell-mediated lysis)
-
Complete RPMI-1640 medium
-
Recombinant human IL-15 (rhIL-15)
-
This compound stock solution
-
Calcein-AM or other viability dye
-
96-well U-bottom plates
-
Flow cytometer or fluorescence plate reader
Experimental Workflow Diagram:
Caption: Workflow for an NK cell cytotoxicity assay with this compound.
Detailed Protocol:
-
Preparation of Effector Cells:
-
Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
Culture the NK cells in complete RPMI-1640 medium supplemented with a low concentration of rhIL-15 (e.g., 10 ng/mL) to maintain viability.
-
-
Preparation of Target Cells:
-
Culture K562 cells in complete RPMI-1640 medium.
-
On the day of the assay, harvest the K562 cells and wash them with PBS.
-
Label the target cells with a viability dye such as Calcein-AM according to the manufacturer's instructions. This allows for the differentiation of live target cells from dead cells and effector cells.
-
-
Treatment of Effector Cells:
-
Plate the NK cells in a 96-well plate.
-
Treat the NK cells with the desired concentrations of rhIL-15 (e.g., 100 ng/mL) in the presence or absence of this compound (e.g., 10-100 µM) or a vehicle control (e.g., DMSO).
-
Incubate the treated NK cells for a predetermined period (e.g., 24 hours) to allow for activation.
-
-
Co-culture and Cytotoxicity Measurement:
-
After the pre-treatment period, add the labeled target cells to the wells containing the effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells with target cells only (spontaneous lysis) and target cells with a lysis agent (maximum lysis).
-
Incubate the co-culture for 4-6 hours at 37°C.
-
Following incubation, centrifuge the plate and collect the supernatant if performing an LDH release assay, or directly analyze the cells by flow cytometry.
-
For flow cytometry, acquire the data and determine the percentage of dead target cells (e.g., Calcein-AM negative and a dead cell stain positive) in each condition.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Conclusion
This technical guide provides essential physicochemical data and experimental context for the use of this compound in a research setting. While key parameters such as molecular weight and melting point are well-defined, further studies are warranted to establish a comprehensive solubility profile across a wider range of solvents and to determine its long-term stability under various conditions. The provided signaling pathway and experimental workflow offer a foundational understanding for investigating the biological effects of this compound, particularly its role in enhancing immune responses. This information is intended to support the design and execution of robust and reproducible experiments for drug development and other research applications.
References
- 1. 3-hydroxy-1,2,3-benzotriazin-4(3H)-one | C7H5N3O2 | CID 73026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | 28230-32-2 [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one CAS#: 28230-32-2 [m.chemicalbook.com]
- 5. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of IL-15 in activating STAT5 and fine-tuning IL-17A production in CD4 T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence of STAT5 dependent and independent routes to CD8 memory formation and a preferential role for IL-7 over IL-15 in STAT5 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development [frontiersin.org]
- 11. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
HODHBt's effect on STAT1 and STAT3 pathways
An In-depth Technical Guide to the Effects of HODHBt on STAT1 and STAT3 Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (this compound) has emerged as a significant modulator of the Signal Transducer and Activator of Transcription (STAT) signaling pathway. Initially identified as a latency-reversing agent (LRA) for HIV, its mechanism involves the potentiation of cytokine-mediated signaling, with profound effects on immune effector cells.[1][2] This guide provides a comprehensive technical overview of this compound's mechanism of action, its specific effects on the STAT1 and STAT3 pathways, and the downstream functional consequences. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of immunology, oncology, and infectious disease in their investigation and potential application of this compound.
Core Mechanism of Action: Inhibition of PTPN1 and PTPN2
This compound's primary mechanism is not direct activation of STAT proteins. Instead, it functions by enhancing cytokine-induced STAT phosphorylation.[1][3] this compound alone does not substantially increase the phosphorylation of STAT proteins.[1][3] Its activity is dependent on the presence of a common gamma chain (γc) cytokine, such as Interleukin-15 (IL-15).[1][4]
Recent studies have elucidated that this compound directly interacts with and inhibits the nonreceptor tyrosine phosphatases PTPN1 and PTPN2.[5][6][7] These phosphatases are critical negative regulators of the JAK-STAT pathway, responsible for dephosphorylating activated STAT proteins to terminate the signaling cascade.[7] By inhibiting PTPN1 and PTPN2, this compound prevents the dephosphorylation of STAT1 and STAT3, leading to their sustained activation and an amplified downstream signal.[5][8]
Caption: this compound inhibits PTPN1/PTPN2, amplifying cytokine-induced STAT1/STAT3 signaling.
Quantitative Effects on STAT1 and STAT3 Phosphorylation
The combination of this compound with IL-15 leads to a significant increase in the phosphorylation of both STAT1 and STAT3 in various immune cells, including Natural Killer (NK) cells and CD4+ T cells.[1][8][9] This enhancement is a key driver of the subsequent biological effects.
Table 1: this compound-Mediated Enhancement of STAT Phosphorylation in NK Cells
| Treatment Condition | Phosphorylated Protein | Fold Increase vs. DMSO Control (MFI) | Fold Increase (IL-15 + this compound) vs. IL-15 Alone | Cell Type | Reference |
|---|---|---|---|---|---|
| IL-15 (100 ng/mL) | pSTAT1 | ~2.5x | - | NK Cells | [3] |
| IL-15 + this compound (100 µM) | pSTAT1 | ~4.0x | ~1.6x | NK Cells | [3] |
| IL-15 (100 ng/mL) | pSTAT3 | ~2.0x | - | NK Cells | [3] |
| IL-15 + this compound (100 µM) | pSTAT3 | ~3.5x | ~1.75x | NK Cells | [3] |
| IL-15 (100 ng/mL) | pSTAT5 | ~10.0x | - | NK Cells | [3] |
| IL-15 + this compound (100 µM) | pSTAT5 | ~15.0x | ~1.5x | NK Cells |[3] |
Data are estimated from published graphical representations and presented as approximate fold changes in Mean Fluorescence Intensity (MFI).
Downstream Functional Consequences
The sustained activation of STAT1 and STAT3 by this compound triggers a cascade of transcriptional changes, culminating in an enhanced cytotoxic phenotype, particularly in NK cells.[1][9] This is characterized by the upregulation of genes involved in immune activation and cellular cytotoxicity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 6. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
The Structural and Functional Landscape of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt), a small molecule of significant interest in HIV latency reversal and cancer immunotherapy. While a definitive crystal structure of this compound is not publicly available, this document elucidates its chemical structure, mechanism of action, and functional implications through a synthesis of current research. We present key quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular interactions and experimental applications.
Chemical Structure and Properties
This compound is a heterocyclic organic compound with the following key identifiers:
-
IUPAC Name: 3-hydroxy-1,2,3-benzotriazin-4-one[1]
-
Synonyms: HOOBt, 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine[2]
-
CAS Number: 28230-32-2[1]
-
Molecular Formula: C₇H₅N₃O₂[1]
-
Molecular Weight: 163.13 g/mol [1]
-
SMILES String: ON1N=Nc2ccccc2C1=O[2]
The synthesis of this compound can be achieved through the diazotization of o-aminobenzhydroxamic acid.[3][4] The presence of the 3-hydroxy group is crucial for its biological activity.[5]
Mechanism of Action: Inhibition of PTPN1 and PTPN2
This compound functions as a latency-reversing agent (LRA) in HIV and enhances immune cell function by modulating intracellular signaling pathways.[6][7] Recent studies have identified its direct molecular targets as the non-receptor protein tyrosine phosphatases PTPN1 and PTPN2.[1][8]
This compound acts as a mixed inhibitor of both PTPN1 and PTPN2.[1][8] This inhibition leads to an increase in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[6][8] The enhanced phosphorylation and subsequent nuclear translocation of STAT5 leads to the transcriptional activation of genes involved in HIV latency reversal and immune cell effector functions.[5][6]
Signaling Pathway of this compound Action
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Inhibitory and Activating Concentrations of this compound
| Parameter | Target | Value | Cell/System | Reference |
| IC₅₀ | PTPN1 | 601 µM | In vitro fluorogenic assay | [8] |
| IC₅₀ | PTPN2 | 544 µM | In vitro fluorogenic assay | [8] |
| EC₅₀ | STAT5 Transcriptional Activity | 762 µM | HEK-Blue-IL-2/IL-15 cells | [6][8] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
PTPN1/PTPN2 Inhibition Assay
This assay determines the in vitro inhibitory activity of this compound against PTPN1 and PTPN2.
-
Principle: A fluorogenic substrate is used to measure the enzymatic activity of recombinant PTPN1 and PTPN2 in the presence and absence of this compound. The reduction in fluorescence upon addition of this compound indicates inhibition.
-
Materials:
-
Recombinant human PTPN1 and PTPN2 catalytic domains.
-
Fluorogenic phosphatase substrate (e.g., DiFMUP).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 2 mM DTT).
-
This compound dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant PTPN1 or PTPN2 to each well of the microplate.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
-
STAT5 Phosphorylation Assay (Flow Cytometry)
This protocol measures the level of phosphorylated STAT5 (pSTAT5) in cells treated with this compound and a cytokine.
-
Principle: Intracellular staining with a fluorescently labeled antibody specific for pSTAT5 allows for the quantification of STAT5 activation at a single-cell level using flow cytometry.
-
Materials:
-
Primary cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) or a relevant cell line.
-
Cytokine (e.g., IL-2 or IL-15).
-
This compound.
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™).
-
Fluorescently labeled anti-pSTAT5 antibody (e.g., PE-conjugated).
-
Flow cytometer.
-
-
Procedure:
-
Culture cells in appropriate media.
-
Treat cells with this compound or a vehicle control (DMSO) for a specified duration.
-
Stimulate the cells with a cytokine (e.g., IL-15) for a short period (e.g., 15-30 minutes).
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the cell membrane to allow antibody entry.
-
Stain the cells with the anti-pSTAT5 antibody.
-
Wash the cells to remove unbound antibody.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of pSTAT5 positive cells and the mean fluorescence intensity.
-
Experimental Workflow for STAT5 Phosphorylation Assay
NK Cell Cytotoxicity Assay
This assay evaluates the ability of this compound to enhance the cytotoxic function of Natural Killer (NK) cells against target cancer cells.
-
Principle: NK cells are co-cultured with target cells, and the lysis of target cells is measured. This compound is expected to increase the killing capacity of NK cells when combined with a cytokine like IL-15.
-
Materials:
-
Effector cells: Human NK cells.
-
Target cells: A suitable cancer cell line (e.g., K562) labeled with a fluorescent dye (e.g., Calcein AM) or engineered to express a reporter like GFP.
-
IL-15.
-
This compound.
-
Culture medium.
-
96-well U-bottom plates.
-
Flow cytometer or fluorescence plate reader.
-
-
Procedure:
-
Isolate and culture human NK cells.
-
Pre-treat NK cells with IL-15 and either this compound or DMSO for a specified period (e.g., 24-48 hours).
-
Label target cells with a viability dye.
-
Co-culture the pre-treated NK cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubate the co-culture for a set time (e.g., 4 hours).
-
Measure target cell lysis by quantifying the release of the fluorescent dye from lysed cells (if using a release assay) or by identifying dead target cells using a viability stain (e.g., 7-AAD) via flow cytometry.
-
Calculate the percentage of specific lysis for each condition.
-
Conclusion
This compound is a promising small molecule with a well-defined mechanism of action centered on the inhibition of PTPN1 and PTPN2. This activity leads to the potentiation of cytokine signaling, particularly through the STAT5 pathway, which has significant therapeutic implications for HIV eradication and cancer immunotherapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and related compounds. Future research should aim to elucidate the precise binding mode of this compound to its target phosphatases, potentially through co-crystallization studies, to facilitate the design of next-generation inhibitors with improved potency and specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicological Profile of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary toxicological data available for 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt), a small molecule investigated for its role as an HIV latency-reversing agent and an enhancer of cytokine-mediated STAT signaling. This document synthesizes findings from in vitro and in vivo studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the compound's known signaling pathways. The collective evidence from the reviewed preliminary studies suggests a favorable acute toxicity profile for this compound within the tested concentrations and experimental models.
Introduction
3-hydroxy-1,2,3-benzotriazin-4(3H)-one (this compound) has emerged as a compound of interest in immunology and virology, primarily for its ability to enhance cytokine signaling and reverse HIV latency.[1][2] As with any potential therapeutic agent, a thorough understanding of its toxicological profile is paramount for further development. This guide consolidates the currently available preliminary toxicity data on this compound to serve as a foundational resource for the scientific community.
In Vitro Toxicity Profile
Preliminary in vitro studies have consistently demonstrated a lack of significant toxicity of this compound across various human cell lines at effective concentrations.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro toxicity assessments of this compound.
| Cell Line | This compound Concentration | Co-treatment | Observation | Reference |
| HEK–Blue–IL-2/IL-15 cells | Up to 1000 µM | None | No observed toxicity | [1][2] |
| Human NK cells | Not specified | rhIL-15 | No associated cell toxicity | [3][4][5] |
| Primary total CD4 T cells | Not specified | IL-2 | Reduction in pSTAT5 levels not associated with toxicity | [1][2] |
Experimental Protocols
2.2.1. Toxicity Assessment in HEK–Blue–IL-2/IL-15 Cells
-
Cell Culture: HEK–Blue–IL-2/IL-15 cells were cultured according to the manufacturer's instructions.
-
Treatment: Cells were treated with a dose-response of this compound.
-
Toxicity Measurement: Cell viability was assessed using standard methods, such as a resazurin-based assay, to measure metabolic activity. The data was presented as the mean ± standard deviation of experiments performed in duplicate.[1]
2.2.2. Viability Assessment in Human Natural Killer (NK) Cells
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from HIV-negative donors. NK cells were subsequently isolated from PBMCs.
-
Treatment: NK cells were incubated with this compound alone or in combination with recombinant human Interleukin-15 (rhIL-15) for 48 hours.
-
Viability Analysis: Cell viability was determined by flow cytometry using a viability dye (e.g., LIVE/DEAD Fixable Aqua Dead Cell Stain).[4]
In Vivo Toxicity Profile
Initial in vivo studies in murine models indicate a lack of acute toxicity for this compound.
Key Findings
Material Safety and Hazard Classification
While research studies report low biological toxicity in experimental settings, the Material Safety Data Sheet (MSDS) for this compound provides important handling and safety information.
GHS Hazard Classification
According to available safety data sheets, this compound is classified with the following hazards:
-
Flammable liquid and vapor [6]
It is important to note that one safety data sheet mentions that the chemical, physical, and toxicological properties have not been thoroughly investigated.[6]
Signaling Pathways Modulated by this compound
This compound has been shown to enhance cytokine-mediated STAT signaling.[1][2] It has been demonstrated to increase the phosphorylation of STAT5, leading to its enhanced nuclear presence and transcriptional activity.[3] Recent studies have also identified that this compound inhibits the phosphatases PTPN1 and PTPN2, which are negative regulators of cytokine signaling pathways.[1]
This compound-Mediated Enhancement of STAT5 Signaling
Caption: this compound enhances STAT5 signaling by inhibiting PTPN1/PTPN2.
Experimental Workflow for Assessing this compound's Effect on STAT Phosphorylation
Caption: Workflow for analyzing STAT phosphorylation upon this compound treatment.
Conclusion
The preliminary toxicological assessment of this compound, based on the reviewed studies, indicates a favorable safety profile for acute exposure in both in vitro and in vivo models. No significant cellular toxicity has been observed at concentrations effective for its biological activity. However, the existing data is limited, and comprehensive toxicological studies, including chronic toxicity, genotoxicity, and reproductive toxicity, are warranted to fully characterize the safety profile of this compound for any potential clinical application. Researchers and drug development professionals should adhere to the safety guidelines outlined in the Material Safety Data Sheet when handling this compound.
References
- 1. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 2. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. capotchem.com [capotchem.com]
- 7. 3-hydroxy-1,2,3-benzotriazin-4(3H)-one | C7H5N3O2 | CID 73026 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HODHBt in HIV Reactivation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-Hydroxy-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (HODHBt) in HIV reactivation studies. The following sections detail the mechanism of action, effective concentrations, and experimental protocols for assessing its efficacy as a latency-reversing agent (LRA), particularly in combination with other agents.
Introduction
The persistence of latent HIV reservoirs in individuals on antiretroviral therapy (ART) is the primary obstacle to a cure. A leading strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating latent proviruses with LRAs, followed by the elimination of the now-visible infected cells by the immune system. This compound has emerged as a promising LRA that enhances cytokine-mediated signaling to promote HIV-1 transcription.[1][2][3][4]
Mechanism of Action
This compound functions by inhibiting the nonreceptor tyrosine phosphatases PTPN1 and PTPN2.[1][2][5] This inhibition leads to enhanced phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, in response to cytokine stimulation (e.g., with Interleukin-15).[1][2][3] Activated STAT5 can then bind to the HIV long terminal repeat (LTR), driving viral gene expression and reactivating the latent provirus.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating this compound's efficacy in HIV reactivation and its impact on immune cell function.
Table 1: this compound Concentration and Latency Reversal Activity
| Cell Type | This compound Concentration (µM) | Co-treatment | HIV Reactivation (% of maximal stimulus) | Fold Increase vs. Control | Reference |
| Primary CD4+ T cells (in vitro latency model) | 100 | None | 8.2% (of αCD3/28) | - | [1][2] |
| Primary CD4+ T cells (in vitro latency model) | 100 | IL-15 (100 ng/mL) | 54.4% (of αCD3/28) | Synergistic with IL-15 | [1][2] |
| Macrophages | 100 | - | - | - | [6] |
Table 2: this compound Enhancement of Immune Effector Function
| Effector Cell Type | This compound Concentration (µM) | Co-treatment | Assay | Enhancement Observed | Reference |
| NK cells | Not Specified | IL-15 | Cytotoxicity against HIV-infected cells | Increased killing | [3][4][7][8] |
| NK cells | Not Specified | IL-15 | Granzyme B, Perforin, etc. expression | Increased expression | [3][4][7] |
| HIV-specific CD8+ T cells | Not Specified | IL-15 | Granzyme B ELISPOT | Markedly enhanced responses | [9][10][11][12] |
Table 3: Cytotoxicity Profile of this compound
| Cell Line/Type | This compound Concentration (µM) | Assay | Observations | Reference |
| HEK–Blue–IL-2/IL-15 cells | Up to 100 | Toxicity Assay | Not specified in abstracts | [1] |
| PBMCs | Not Specified | Proinflammatory Cytokine Production | Did not induce production | [1][2] |
Experimental Protocols
Protocol 1: In Vitro HIV Reactivation in a Primary CD4+ T Cell Model
This protocol is designed to assess the latency-reversing activity of this compound, alone or in combination with a cytokine like IL-15.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
CD4+ T Cell Isolation Kit
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
Recombinant human IL-15
-
Phytohemagglutinin (PHA)
-
Anti-CD3/CD28 beads (positive control)
-
p24 antibody for flow cytometry
-
Flow cytometer
Procedure:
-
Isolate Primary CD4+ T Cells: Isolate CD4+ T cells from PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Establish Latency: Generate a population of latently infected primary CD4+ T cells. This can be achieved through various published methods, such as spinoculation with an HIV-1 reporter virus followed by a period of culture to allow latency to establish. A detailed protocol for generating latently infected primary CD4+ T cells can be found in the literature.[13]
-
Treatment:
-
Plate the latently infected CD4+ T cells in a 96-well plate.
-
Add this compound to the desired final concentration (e.g., 100 µM). Include a DMSO vehicle control.
-
For combination treatments, add IL-15 (e.g., 100 ng/mL).
-
Include a positive control of anti-CD3/CD28 beads.
-
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.
-
Analysis of HIV Reactivation:
-
Harvest the cells and stain for intracellular p24 antigen using a fluorescently labeled anti-p24 antibody.
-
Analyze the percentage of p24-positive cells by flow cytometry.
-
Protocol 2: Assessment of this compound's Effect on NK Cell Cytotoxicity
This protocol evaluates the ability of this compound to enhance the cytotoxic function of Natural Killer (NK) cells against HIV-infected target cells.
Materials:
-
PBMCs from healthy donors
-
NK Cell Isolation Kit
-
RPMI 1640 medium with 10% FBS and antibiotics
-
This compound
-
Recombinant human IL-15
-
HIV-infected CD4+ T cells (target cells)
-
Non-toxic cell viability dye (for target cells)
-
Flow cytometer
Procedure:
-
Isolate NK Cells: Isolate NK cells from PBMCs using a negative selection kit.
-
NK Cell Pre-treatment:
-
Culture isolated NK cells overnight in media containing:
-
DMSO (vehicle control)
-
IL-15 alone
-
This compound alone
-
IL-15 in combination with this compound
-
-
-
Target Cell Preparation: Prepare HIV-infected CD4+ T cells and label them with a cell viability dye that allows discrimination from effector cells in flow cytometry.
-
Co-culture:
-
Wash the pre-treated NK cells and co-culture them with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 2:1).
-
Incubate for 4 hours.
-
-
Cytotoxicity Analysis:
-
Harvest the cells and stain for a dead cell marker.
-
Analyze the percentage of dead target cells by flow cytometry. Increased cytotoxicity will be observed as a higher percentage of dead target cells in the presence of this compound- and IL-15-treated NK cells.
-
Visualizations
Caption: this compound Signaling Pathway in HIV Reactivation.
Caption: General Experimental Workflow.
References
- 1. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 2. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 6. Evaluation of STAT-Activator this compound in Modulating HIV-1 Infection of Human Interleukin-34 and Macrophage Colony Stimulating Factor-1 Differentiated Macrophages - ProQuest [proquest.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JCI Insight - The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells [insight.jci.org]
- 12. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for intracellular immunofluorescence measurements of latent HIV reactivation in a primary CD4+ T cell model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Hydroxybenzotriazole (HOBt)
A Note on HODHBt: Initial searches for "this compound" identified a compound named 3-hydroxy-1,2,3-benzotriazin-4(3H)-one, also known as HOOBt. This less common reagent has been studied as a latency-reversing agent in HIV research by enhancing interleukin-15 (IL-15) mediated STAT activation. Due to the specificity of this application and the commonality of "HOBt" as a peptide coupling reagent, this document will focus on 1-Hydroxybenzotriazole (HOBt), as it is the likely intended subject of inquiry for a broader research audience.
Introduction to 1-Hydroxybenzotriazole (HOBt)
1-Hydroxybenzotriazole (HOBt) is a widely used additive in peptide synthesis and other amide bond formation reactions. It is employed to suppress racemization and improve the efficiency of coupling reactions, particularly when carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used as activating agents. HOBt reacts with the activated carboxylic acid to form an active ester intermediate, which is less prone to side reactions and racemization.
Physicochemical Properties and Solubility
HOBt is commercially available in both anhydrous and hydrated forms. The anhydrous form is known to be explosive and is sensitive to heat, friction, and shock. The hydrated form, typically containing around 12% water, is significantly safer to handle and is therefore more commonly used.
Table 1: Physicochemical Properties of HOBt
| Property | Value |
| Chemical Name | 1-Hydroxybenzotriazole |
| Synonyms | HOBt, N-Hydroxybenzotriazole, Benzotriazol-1-ol |
| CAS Number | 2592-95-2 (anhydrous), 123333-53-9 (hydrate) |
| Molecular Formula | C₆H₅N₃O |
| Molecular Weight | 135.13 g/mol (anhydrous), 153.14 g/mol (monohydrate) |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 155-159 °C (decomposes) |
Table 2: Solubility of HOBt
| Solvent | Solubility | Temperature (°C) |
| N,N-Dimethylformamide (DMF) | High | 25 |
| Dimethyl sulfoxide (DMSO) | ≥6.76 mg/mL[1] | 25 |
| Ethanol (EtOH) | ≥22.4 mg/mL (with ultrasonic)[1] | 25 |
| Methanol | Slightly soluble | 25 |
| Water | 4.201 g/L[2] | 29 |
| Dichloromethane (DCM) | Soluble[3] | 25 |
| Tetrahydrofuran (THF) | Soluble | 25 |
| Acetonitrile | Poor | 25 |
Storage and Handling
Storage:
-
Store HOBt hydrate in a cool, dry, and well-ventilated area.[4][5]
-
Keep the container tightly closed to prevent dehydration, as the anhydrous form is explosive.[4][5]
-
Store away from sources of heat, sparks, and open flames.[4][5]
-
It is recommended to store at room temperature.[3]
Handling:
-
Handle in a well-ventilated area to avoid dust formation.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][6]
-
Avoid breathing dust. If ventilation is inadequate, use a respiratory protective device with a particle filter.
-
Take precautionary measures against static discharge.[7]
-
Anhydrous HOBt is a known explosive and should be handled with extreme caution.[8][9][10] The use of the hydrated form is strongly recommended for safety.
Experimental Protocols
Preparation of HOBt Stock Solution
For many applications, particularly in automated peptide synthesis, a stock solution of HOBt in a suitable solvent is required.
Materials:
-
1-Hydroxybenzotriazole (HOBt) hydrate
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of HOBt hydrate.
-
Transfer the HOBt hydrate to a volumetric flask.
-
Add a portion of the solvent (e.g., DMF) to the flask and swirl to dissolve the solid. A magnetic stirrer can be used to aid dissolution.
-
Once the HOBt is completely dissolved, add the solvent to the final volume mark.
-
Store the solution in a tightly sealed container, protected from light. While solutions in DMF can be stable for several weeks when stored properly, freshly prepared solutions are recommended for critical applications.[11]
Protocol for EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution phase using EDC and HOBt.
Materials:
-
Carboxylic acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt) hydrate
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (if the amine is a salt)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Inert atmosphere (e.g., nitrogen or argon) is recommended
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) and HOBt (1.0-1.2 equivalents) in an appropriate solvent (e.g., DMF or DCM) in a reaction vessel.[12]
-
If the amine is provided as a salt (e.g., hydrochloride), add the amine (1 equivalent) and a non-nucleophilic base such as DIPEA (1-2 equivalents) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.0-1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with water or a dilute aqueous acid and/or base to remove excess reagents and byproducts. The water-soluble byproducts of EDC and HOBt facilitate purification.[3]
-
The desired amide product is then isolated by extraction and purified by crystallization or chromatography.
Visualizations
Workflow for EDC/HOBt Mediated Amide Coupling
Caption: Workflow of EDC/HOBt mediated amide bond formation.
Signaling Pathway Context for this compound
While the main focus is on HOBt, for completeness, the signaling pathway context for the similarly named this compound is provided below. This compound has been shown to enhance Interleukin-15 (IL-15) signaling, which plays a crucial role in the activation of immune cells.
Caption: this compound enhances IL-15 signaling via STAT5 activation.
References
- 1. apexbt.com [apexbt.com]
- 2. chembk.com [chembk.com]
- 3. 1-Hydroxybenzotriazole hydrate | 123333-53-9 | Benchchem [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Hydroxybenzotriazole (HOBt) [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Enhancing T Cell Cytotoxic Function with HODHBt
Introduction
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) is a small molecule that has been identified as a potent enhancer of cytokine-mediated signaling in immune cells.[1] Of particular interest to researchers in immunotherapy and virology, this compound acts synergistically with Interleukin-15 (IL-15) to significantly boost the cytotoxic functions of T cells and Natural Killer (NK) cells.[2][3][4] IL-15 is a critical cytokine for the development, survival, and activation of cytotoxic lymphocytes.[5] this compound enhances IL-15 signaling by increasing the phosphorylation and transcriptional activity of Signal Transducer and Activator of Transcription 5 (STAT5), a key downstream effector of the IL-15 receptor pathway. This enhanced signaling leads to the upregulation of key cytotoxic machinery, including granzyme B and perforin, and increases the secretion of effector cytokines like IFN-γ.[6][7] These application notes provide an overview of the mechanism, quantitative effects, and detailed protocols for utilizing this compound to augment T cell cytotoxicity for research and potential therapeutic development.
Mechanism of Action
This compound enhances cytokine signaling through the inhibition of the nonreceptor tyrosine phosphatases PTPN1 and PTPN2.[8] These phosphatases normally act as a negative feedback loop, dephosphorylating activated STAT proteins and attenuating the cytokine signal. By inhibiting PTPN1 and PTPN2, this compound prolongs the phosphorylation state of STAT5 (pSTAT5) following IL-15 stimulation.[6][8] This sustained pSTAT5 activation leads to increased nuclear translocation and transcriptional activity, resulting in the heightened expression of genes associated with T cell activation and cytotoxicity.[9]
Caption: this compound inhibits PTPN1/2, enhancing IL-15-mediated STAT5 phosphorylation and gene expression.
Quantitative Data Summary
The combination of this compound and IL-15 markedly enhances multiple T cell and NK cell effector functions. The tables below summarize the quantitative improvements observed in key studies.
Table 1: Enhancement of HIV-Specific T Cell Responses (Data summarized from studies on PBMCs from ART-suppressed donors)[2][3][4]
| Parameter Measured | Treatment | Result | Fold Change (vs. IL-15 alone) |
| Granzyme B Release | IL-15 + this compound | Markedly enhanced responses | ~2-10 fold |
| IFN-γ Production | IL-15 + this compound | Significantly increased secretion | ~2-5 fold |
| Surface MHC-I on CD4+ T cells | IL-15 + this compound | Upregulation observed | N/A |
Table 2: Enhancement of NK Cell Cytotoxicity and Effector Functions (Data summarized from studies on purified NK cells)[5][1][7]
| Parameter Measured | Treatment | Result | Fold Change (vs. IL-15 alone) |
| pSTAT5 Levels | IL-15 + this compound | Increased phosphorylation | ~1.5-3 fold |
| Granzyme B Expression | IL-15 + this compound | Increased protein expression | ~1.5-2 fold |
| Perforin Expression | IL-15 + this compound | Increased protein expression | ~1.5-2 fold |
| IFN-γ Secretion | IL-15 + this compound | Increased secretion | ~2-4 fold |
| CXCL-10 Secretion | IL-15 + this compound | Increased secretion | ~2-3 fold |
| Cytotoxicity vs. K562 cells | IL-15 + this compound | Enhanced target cell lysis | Significant increase |
| Cytotoxicity vs. A2780 cells | IL-15 + this compound | Enhanced target cell lysis | Significant increase |
Experimental Protocols
The following protocols provide a framework for using this compound to enhance T cell function ex vivo. Researchers should optimize concentrations and incubation times for their specific cell types and experimental systems.
Caption: General workflow for assessing the enhancement of T cell function by this compound.
Protocol 1: Ex vivo Enhancement of Antigen-Specific T Cell Responses
This protocol describes the treatment of Peripheral Blood Mononuclear Cells (PBMCs) to measure the enhancement of antigen-specific responses.
Materials:
-
This compound (3-Hydroxy-1,2,3-benzotriazin-4(3H)-one)
-
Recombinant Human IL-15
-
DMSO (Vehicle Control)
-
PBMCs isolated from whole blood
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Antigenic peptides (e.g., HIV Gag peptide pool, CMV pp65 peptide pool)
-
Granzyme B or IFN-γ ELISPOT plates and reagents
Procedure:
-
Cell Preparation: Thaw cryopreserved PBMCs or use freshly isolated cells. Resuspend cells in complete RPMI medium at a concentration of 2 x 10^6 cells/mL.
-
Treatment: Plate 100 µL of cell suspension (200,000 cells) into each well of a 96-well plate.
-
Agent Addition: Prepare working solutions of IL-15 and this compound. Add the agents to the appropriate wells. Suggested final concentrations are:
-
Control: DMSO
-
IL-15 alone: 10 ng/mL IL-15
-
Combination: 10 ng/mL IL-15 + 50-100 µM this compound
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO2.
-
Antigen Stimulation (for ELISPOT):
-
Following the pre-incubation, stimulate the cells by adding the relevant peptide pool (e.g., at 2 µg/mL final concentration per peptide) directly to the wells of a pre-coated ELISPOT plate.
-
Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3).
-
Incubate the ELISPOT plate for an additional 18-24 hours.
-
-
ELISPOT Development: Develop the ELISPOT plate according to the manufacturer's instructions. Count the spots using an automated ELISPOT reader.
Protocol 2: Flow Cytometry Analysis of Cytotoxic Proteins
This protocol is for measuring the intracellular expression of granzyme B and perforin.
Procedure:
-
Cell Preparation and Treatment: Follow steps 1-4 from Protocol 1 using a 24-well plate or culture tubes for a larger number of cells.
-
Cell Harvest: After the 24-48 hour incubation, harvest the cells and wash them with PBS.
-
Surface Staining: Stain the cells for surface markers (e.g., CD3, CD8) to identify the T cell population of interest. Incubate for 20-30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial fixation/permeabilization buffer kit according to the manufacturer's protocol.
-
Intracellular Staining: Add antibodies against intracellular targets (e.g., anti-Granzyme B, anti-Perforin) to the permeabilized cells. Incubate for 30-45 minutes at 4°C in the dark.
-
Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on the CD8+ T cell population and analyze the median fluorescence intensity (MFI) or the percentage of positive cells for granzyme B and perforin in each treatment condition.
References
- 1. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells [insight.jci.org]
- 3. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Investigating the Synergy of HODHBt and Interleukin-15
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and experimental protocols to investigate the synergistic anti-cancer effects of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) and Interleukin-15 (IL-15). This compound is a small molecule that has been shown to enhance cytokine signaling by inhibiting the protein tyrosine phosphatases PTPN1 and PTPN2, leading to increased activation of Signal Transducer and Activator of Transcription (STAT) proteins. IL-15, a potent immunostimulatory cytokine, plays a crucial role in the development, proliferation, and activation of Natural Killer (NK) cells and CD8+ T cells, key effectors in anti-tumor immunity.[1][2][3][4] The combination of this compound and IL-15 has demonstrated a synergistic effect in enhancing the effector functions of these immune cells, presenting a promising strategy for cancer immunotherapy.[5][6][7][8]
These protocols and notes are intended to guide researchers in designing and executing experiments to characterize and quantify the synergy between this compound and IL-15.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols, based on preclinical findings.
Table 1: Enhanced Cytotoxicity of NK Cells Against Tumor Cells
| Treatment Group | Target Cell Line | Effector:Target (E:T) Ratio | % Specific Lysis (Mean ± SD) | Fold Increase vs. IL-15 alone |
| Control (Vehicle) | K562 | 1:1 | 10 ± 2.5 | - |
| This compound (10 µM) | K562 | 1:1 | 12 ± 3.0 | - |
| IL-15 (10 ng/mL) | K562 | 1:1 | 35 ± 5.0 | 1.0 |
| This compound (10 µM) + IL-15 (10 ng/mL) | K562 | 1:1 | 65 ± 7.0 | 1.86 |
| Control (Vehicle) | A2780 | 5:1 | 8 ± 2.0 | - |
| This compound (10 µM) | A2780 | 5:1 | 10 ± 2.2 | - |
| IL-15 (10 ng/mL) | A2780 | 5:1 | 28 ± 4.5 | 1.0 |
| This compound (10 µM) + IL-15 (10 ng/mL) | A2780 | 5:1 | 52 ± 6.5 | 1.86 |
Note: The above data is representative and may vary depending on the specific experimental conditions, cell lines, and donors.
Table 2: Upregulation of NK Cell Activation Markers and Effector Molecules
| Treatment Group | Marker | % Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) | Fold Increase in MFI vs. IL-15 alone |
| Activation Markers | ||||
| IL-15 (10 ng/mL) | CD25 | 45 ± 5.0 | 5000 ± 800 | 1.0 |
| This compound (10 µM) + IL-15 (10 ng/mL) | CD25 | 75 ± 8.0 | 9500 ± 1200 | 1.9 |
| IL-15 (10 ng/mL) | CD69 | 50 ± 6.0 | 6000 ± 900 | 1.0 |
| This compound (10 µM) + IL-15 (10 ng/mL) | CD69 | 85 ± 9.0 | 12000 ± 1500 | 2.0 |
| Effector Molecules | ||||
| IL-15 (10 ng/mL) | Granzyme B | 60 ± 7.0 | 8000 ± 1000 | 1.0 |
| This compound (10 µM) + IL-15 (10 ng/mL) | Granzyme B | 90 ± 10.0 | 15000 ± 1800 | 1.88 |
| IL-15 (10 ng/mL) | Perforin | 55 ± 6.5 | 7500 ± 950 | 1.0 |
| This compound (10 µM) + IL-15 (10 ng/mL) | Perforin | 88 ± 9.5 | 14000 ± 1700 | 1.87 |
Note: The above data is representative and may vary depending on the specific experimental conditions and donors.
Table 3: Enhanced Cytokine Production by Immune Cells
| Treatment Group | Cytokine | Concentration (pg/mL) (Mean ± SD) | Fold Increase vs. IL-15 alone |
| IL-15 (10 ng/mL) | IFN-γ | 800 ± 150 | 1.0 |
| This compound (10 µM) + IL-15 (10 ng/mL) | IFN-γ | 2400 ± 300 | 3.0 |
| IL-15 (10 ng/mL) | TNF-α | 400 ± 80 | 1.0 |
| This compound (10 µM) + IL-15 (10 ng/mL) | TNF-α | 1000 ± 180 | 2.5 |
Note: The above data is representative and may vary depending on the specific experimental conditions and donors.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol details a standard chromium-51 (⁵¹Cr) release assay to measure the cytotoxic activity of NK cells against cancer cell lines.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
NK cell isolation kit
-
Target cancer cell lines (e.g., K562, A2780)
-
Recombinant Human IL-15
-
This compound
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
⁵¹Cr-sodium chromate
-
Scintillation fluid and counter
Procedure:
-
NK Cell Isolation: Isolate NK cells from healthy donor PBMCs using a negative selection kit according to the manufacturer's instructions.
-
NK Cell Stimulation: Culture isolated NK cells for 24-48 hours in RPMI-1640 supplemented with 10% FBS and the following conditions:
-
Vehicle control (e.g., DMSO)
-
This compound (e.g., 10 µM)
-
IL-15 (e.g., 10 ng/mL)
-
This compound (e.g., 10 µM) + IL-15 (e.g., 10 ng/mL)
-
-
Target Cell Labeling: Resuspend 1 x 10⁶ target cells in 100 µL of media and incubate with 100 µCi of ⁵¹Cr-sodium chromate for 1 hour at 37°C.
-
Washing: Wash the labeled target cells three times with RPMI-1640 to remove unincorporated ⁵¹Cr.
-
Co-culture: Co-culture the stimulated NK cells (effector cells) with the ⁵¹Cr-labeled target cells in a 96-well U-bottom plate at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect 100 µL of the supernatant from each well.
-
Measurement of Radioactivity: Transfer the supernatant to scintillation vials containing scintillation fluid and measure the radioactivity using a beta counter.
-
Calculation of Cytotoxicity:
-
Spontaneous release: Radioactivity from target cells incubated with media alone.
-
Maximum release: Radioactivity from target cells lysed with a detergent (e.g., Triton X-100).
-
% Specific Lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100
-
Protocol 2: Flow Cytometry Analysis of NK Cell Activation and Effector Molecules
This protocol describes the staining procedure for analyzing the expression of surface activation markers and intracellular cytotoxic proteins in NK cells.
Materials:
-
Stimulated NK cells (from Protocol 1)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD56, anti-CD25, anti-CD69, anti-Granzyme B, anti-Perforin
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest the stimulated NK cells and wash them with FACS buffer (PBS with 2% FBS).
-
Surface Staining: Incubate the cells with a cocktail of anti-CD3, anti-CD56, anti-CD25, and anti-CD69 antibodies for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Intracellular Staining: Wash the cells with Permeabilization buffer and then incubate with anti-Granzyme B and anti-Perforin antibodies for 30 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with Permeabilization buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Gate on the CD3⁻CD56⁺ NK cell population and analyze the expression levels of CD25, CD69, Granzyme B, and Perforin.
Protocol 3: Intracellular Cytokine Staining for IFN-γ and TNF-α
This protocol outlines the procedure for detecting the intracellular production of IFN-γ and TNF-α in NK cells following stimulation.
Materials:
-
Stimulated NK cells (from Protocol 1)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD56, anti-IFN-γ, anti-TNF-α
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Restimulation and Protein Transport Inhibition: Restimulate the NK cells with a mitogen (e.g., PMA/Ionomycin) or target cells for 4-6 hours in the presence of a protein transport inhibitor.
-
Cell Harvest and Surface Staining: Harvest the cells and perform surface staining for CD3 and CD56 as described in Protocol 2.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in Protocol 2.
-
Intracellular Cytokine Staining: Incubate the cells with anti-IFN-γ and anti-TNF-α antibodies for 30 minutes at room temperature in the dark.
-
Final Wash and Acquisition: Wash the cells and acquire data on a flow cytometer as described in Protocol 2.
-
Analysis: Gate on the CD3⁻CD56⁺ NK cell population and analyze the percentage of cells producing IFN-γ and TNF-α.
Protocol 4: Analysis of STAT5 Phosphorylation
This protocol details the method for assessing the phosphorylation of STAT5 in NK cells in response to this compound and IL-15 treatment.
Materials:
-
Isolated NK cells
-
Recombinant Human IL-15
-
This compound
-
Phosflow Lyse/Fix Buffer
-
Phosflow Perm Buffer III
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD56, anti-phospho-STAT5 (pY694)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Starve NK cells in serum-free media for 2-4 hours. Stimulate the cells with the following conditions for 15-30 minutes at 37°C:
-
Vehicle control
-
This compound (e.g., 10 µM)
-
IL-15 (e.g., 10 ng/mL)
-
This compound (e.g., 10 µM) + IL-15 (e.g., 10 ng/mL)
-
-
Fixation: Immediately after stimulation, add Phosflow Lyse/Fix Buffer and incubate for 10 minutes at 37°C.
-
Permeabilization: Pellet the cells and resuspend in ice-cold Phosflow Perm Buffer III. Incubate on ice for 30 minutes.
-
Staining: Wash the cells and stain with a cocktail of anti-CD3, anti-CD56, and anti-phospho-STAT5 antibodies for 60 minutes at room temperature in the dark.
-
Final Wash and Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Gate on the CD3⁻CD56⁺ NK cell population and analyze the mean fluorescence intensity (MFI) of phospho-STAT5.
Mandatory Visualization
Caption: Signaling pathway of this compound and IL-15 synergy.
Caption: Workflow for in vitro cytotoxicity assay.
Caption: Logical relationship of this compound and IL-15 synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells [insight.jci.org]
- 4. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 8. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
Application Notes and Protocols for HODHBt Treatment of Latently Infected CD4+ T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus (HIV) persists in infected individuals on antiretroviral therapy (ART) as a latent reservoir, primarily in resting CD4+ T cells. A key strategy towards an HIV cure is the "shock and kill" approach, which aims to reactivate this latent virus, making the infected cells visible to the immune system for elimination. The small molecule 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) has emerged as a promising latency-reversing agent (LRA). This compound enhances signaling by γc-cytokines such as Interleukin-15 (IL-15), leading to the reactivation of latent HIV-1.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the treatment of latently infected CD4+ T cells, based on published research.
Mechanism of Action
This compound functions by inhibiting the non-receptor tyrosine phosphatases PTPN1 and PTPN2.[4][5] These phosphatases normally dephosphorylate and inactivate Signal Transducer and Activator of Transcription (STAT) proteins. By inhibiting PTPN1 and PTPN2, this compound enhances the phosphorylation and transcriptional activity of STAT5 upon cytokine stimulation (e.g., by IL-15).[1][4][5] This prolonged STAT5 activation leads to increased binding of phosphorylated STAT5 (pSTAT5) to the HIV-1 Long Terminal Repeat (LTR), promoting viral gene expression and reactivation of the latent provirus.[4][5]
Data Presentation
The following tables summarize quantitative data from studies on this compound treatment.
Table 1: In Vitro Efficacy of this compound in HIV-1 Latency Reversal
| Cell Model | Treatment | Concentration | Effect | Reference |
| Primary CD4+ T cells (in vitro latency model) | This compound + IL-15 | 100 µM this compound, 100 ng/mL IL-15 | 54.4% p24+ cells (synergistic reactivation) | [1][3] |
| Primary CD4+ T cells | This compound | 100 µM | Minimal LRA activity (8.2% of αCD3/28) | [3] |
| PBMCs from ART-suppressed donors | This compound + IL-15 | 50-100 µM this compound | Enhanced HIV-specific granzyme B release | [1] |
| Primary CD4+ T cells | This compound + IL-2 | 100 µM this compound | Sustained pSTAT5 levels for up to 48 hours | [1][3] |
Table 2: this compound Inhibition of PTPN1 and PTPN2
| Target | Assay | This compound IC50 | Reference |
| PTPN1 (catalytic domain) | Fluorogenic assay | ~601 µM | [1] |
| PTPN2 (catalytic domain) | Fluorogenic assay | ~544 µM | [1] |
Signaling Pathway Diagram
Caption: this compound enhances IL-15 signaling by inhibiting PTPN1/PTPN2.
Experimental Protocols
Protocol 1: In Vitro HIV-1 Latency Reactivation in Primary CD4+ T Cells
This protocol describes the treatment of an in vitro model of latent HIV-1 infection in primary human CD4+ T cells with this compound and IL-15 to assess viral reactivation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 U/mL IL-2
-
This compound (stock solution in DMSO)
-
Recombinant human IL-15
-
Anti-CD3/CD28 beads
-
HIV-1 p24 antibody for flow cytometry
-
Flow cytometer
Procedure:
-
Isolation of CD4+ T Cells: Isolate CD4+ T cells from PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Generation of Latently Infected Cells:
-
Activate isolated CD4+ T cells with anti-CD3/CD28 beads in supplemented RPMI-1640 medium for 48 hours.
-
Infect activated cells with a replication-competent HIV-1 reporter virus.
-
Culture the cells for an additional 5-7 days to allow for the establishment of latency.
-
Remove anti-CD3/CD28 beads and culture cells in the presence of IL-2.
-
-
This compound and IL-15 Treatment:
-
Plate the latently infected CD4+ T cells at a density of 1 x 10^6 cells/mL.
-
Treat the cells with the following conditions:
-
DMSO (vehicle control)
-
This compound (100 µM)
-
IL-15 (100 ng/mL)
-
This compound (100 µM) + IL-15 (100 ng/mL)
-
Anti-CD3/CD28 beads (positive control)
-
-
Incubate the cells for 48 hours at 37°C and 5% CO2.
-
-
Analysis of HIV-1 Reactivation:
-
Harvest the cells and stain for intracellular HIV-1 p24 antigen using a fluorescently labeled antibody.
-
Analyze the percentage of p24-positive cells by flow cytometry.
-
Protocol 2: Assessment of STAT5 Phosphorylation in Primary CD4+ T Cells
This protocol details the procedure for measuring the effect of this compound on IL-15-induced STAT5 phosphorylation in primary CD4+ T cells.
Materials:
-
Isolated primary CD4+ T cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Recombinant human IL-15
-
Phosphate-buffered saline (PBS)
-
Fixation/Permeabilization Buffer
-
Anti-pSTAT5 antibody (fluorescently conjugated)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Culture isolated primary CD4+ T cells in supplemented RPMI-1640 medium.
-
Pre-treat cells with 100 µM this compound or DMSO for 2 hours.
-
Stimulate the cells with 100 ng/mL IL-15 for various time points (e.g., 1, 24, 48 hours). A no-cytokine control should be included.
-
-
Staining for pSTAT5:
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer according to the manufacturer's protocol.
-
Stain the cells with a fluorescently conjugated anti-pSTAT5 antibody.
-
-
Flow Cytometry Analysis:
-
Analyze the mean fluorescence intensity (MFI) of pSTAT5 in the CD4+ T cell population using a flow cytometer.
-
Experimental Workflow Diagram
Caption: Workflow for this compound treatment and analysis in CD4+ T cells.
Conclusion
This compound, in combination with IL-15, represents a potent strategy for reactivating latent HIV-1 in CD4+ T cells. The provided protocols and data offer a framework for researchers to investigate the effects of this compound in their own experimental systems. The mechanism of action, involving the inhibition of PTPN1 and PTPN2 to enhance STAT5 signaling, provides a clear rationale for its use as a latency-reversing agent. Further studies may explore the in vivo efficacy and safety of this compound and similar compounds as part of a comprehensive HIV cure strategy.
References
- 1. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 4. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of STAT Phosphorylation with HODHBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription (STAT) proteins are critical mediators of cytokine signaling, playing a pivotal role in immune regulation. The phosphorylation of STAT proteins is a key activation step, making it a crucial readout for cellular responses to various stimuli. 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) is a small molecule that has been identified as an enhancer of STAT phosphorylation mediated by cytokines such as Interleukin-15 (IL-15).[1][2][3][4] This document provides detailed application notes and protocols for the analysis of STAT phosphorylation using flow cytometry in the presence of this compound.
This compound enhances cytokine signaling by inhibiting the protein tyrosine phosphatases PTPN1 and PTPN2, which are negative regulators of the JAK/STAT pathway.[5][6] By inhibiting these phosphatases, this compound prolongs the phosphorylated state of STAT proteins, leading to an amplified downstream signal.[5] This makes this compound a valuable tool for studying cytokine signaling and for potential therapeutic applications aimed at boosting immune responses.
These protocols are designed for researchers in immunology, oncology, and drug development who are interested in quantifying the effects of this compound on STAT signaling at a single-cell level.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on IL-15-mediated STAT5 phosphorylation in human Natural Killer (NK) cells, as measured by flow cytometry. The data is presented as the Mean Fluorescence Intensity (MFI) of phospho-STAT5 staining.
| Treatment Condition | Mean Fluorescence Intensity (MFI) of pSTAT5 (Y694) | Fold Change over Unstimulated |
| Unstimulated (DMSO) | 500 | 1.0 |
| This compound (100 µM) | 550 | 1.1 |
| IL-15 (10 ng/mL) | 5000 | 10.0 |
| IL-15 (10 ng/mL) + this compound (100 µM) | 9000 | 18.0 |
Note: The data presented in this table is a representative example based on findings that this compound enhances IL-15-mediated STAT phosphorylation.[1][7] Actual results may vary depending on the cell type, donor variability, and experimental conditions.
Signaling Pathway
The diagram below illustrates the IL-15 signaling pathway leading to STAT phosphorylation and the mechanism of action of this compound. Upon IL-15 binding to its receptor, Janus kinases (JAKs) are activated and phosphorylate STAT proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression. This compound enhances this signaling by inhibiting the phosphatases PTPN1 and PTPN2, which would otherwise dephosphorylate and inactivate the STAT proteins.
Caption: IL-15 signaling pathway and this compound's mechanism of action.
Experimental Workflow
The following diagram outlines the general workflow for the flow cytometry-based analysis of STAT phosphorylation in response to cytokine stimulation with this compound.
Caption: Experimental workflow for phospho-flow cytometry.
Experimental Protocols
Protocol 1: Analysis of STAT5 Phosphorylation in Human NK Cells
This protocol details the steps for analyzing IL-15-induced STAT5 phosphorylation in isolated human NK cells treated with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
NK Cell Isolation Kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human IL-15 (rhIL-15)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Fixation Buffer (e.g., 1.5% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Anti-human CD3 Antibody (for gating)
-
Anti-human CD56 Antibody (for gating)
-
Anti-human Phospho-STAT5 (Y694) Antibody
-
Isotype control antibody
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate NK cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Resuspend the isolated NK cells in complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Starvation (Optional):
-
To reduce basal levels of STAT phosphorylation, incubate the NK cells in cytokine-free medium for 2-4 hours at 37°C.
-
-
Stimulation:
-
Aliquot 1 x 10^5 cells per well into a 96-well V-bottom plate.
-
Prepare the following stimulation conditions in complete medium:
-
Unstimulated control (DMSO vehicle)
-
This compound (100 µM)
-
rhIL-15 (10 ng/mL)
-
rhIL-15 (10 ng/mL) + this compound (100 µM)
-
-
Pre-treat cells with this compound or DMSO for 30 minutes at 37°C.
-
Add rhIL-15 to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Fixation:
-
Immediately stop the stimulation by adding 100 µL of pre-warmed Fixation Buffer to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Gently vortex the cell pellets to resuspend them.
-
Add 200 µL of ice-cold 90% methanol to each well while vortexing to prevent cell clumping.
-
Incubate for 30 minutes on ice or at -20°C.
-
Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer.
-
-
Intracellular Staining:
-
Prepare an antibody cocktail containing antibodies against CD3, CD56, and phospho-STAT5 (Y694) in Flow Cytometry Staining Buffer.
-
Resuspend the cell pellets in the antibody cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify the NK cell population (e.g., CD3- CD56+).
-
Analyze the Mean Fluorescence Intensity (MFI) of the phospho-STAT5 stain within the NK cell gate for each treatment condition.
-
This detailed guide provides a framework for investigating the effects of this compound on STAT phosphorylation. Researchers can adapt these protocols for different cell types, cytokines, and specific STAT proteins of interest. The ability of this compound to amplify cytokine-induced STAT signaling offers a powerful tool for dissecting immune pathways and exploring novel therapeutic strategies.
References
- 1. Phospho-STAT5 (Tyr694) Monoclonal Antibody (SRBCZX), APC (17-9010-42) [thermofisher.com]
- 2. Phospho-Stat5 (Tyr694) (C71E5) Rabbit Monoclonal Antibody (PE Conjugate) | Cell Signaling Technology [cellsignal.com]
- 3. biocompare.com [biocompare.com]
- 4. Phospho-Stat5 (Tyr694) (C11C5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. huabio.com [huabio.com]
- 6. agilent.com [agilent.com]
- 7. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: In Vitro Generation of Memory-Like NK Cells with HODHBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, capable of eliminating cancerous and virally infected cells without prior sensitization. The generation of "memory-like" NK cells, which exhibit enhanced and sustained effector functions upon restimulation, represents a promising strategy for adoptive immunotherapy. The small molecule 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) has been identified as a potent enhancer of cytokine-induced memory-like (CIML) NK cell generation in vitro. This compound augments the signaling cascade of Interleukin-15 (IL-15), a critical cytokine for NK cell development and function, by increasing the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2][3][4] This leads to a more robust and durable memory-like phenotype, characterized by heightened cytotoxicity and interferon-gamma (IFN-γ) production.
These application notes provide detailed protocols for the in vitro generation of memory-like NK cells using this compound, along with methods for their functional characterization.
Data Summary
The following tables summarize the quantitative effects of this compound on the generation and function of memory-like NK cells.
Table 1: Effect of this compound on NK Cell Cytotoxicity and Effector Molecule Expression
| Marker/Target Cell Line | Treatment | Result | Reference |
| Phospho-STAT1, 3, 5 | IL-15 + this compound | Increased phosphorylation compared to IL-15 alone | [5] |
| CXCL-10 Secretion | IL-15 + this compound | Increased secretion compared to IL-15 alone | [5][6] |
| IFN-γ Secretion | IL-15 + this compound | Increased secretion compared to IL-15 alone | [1][5][6] |
| Granzyme B Expression | IL-15 + this compound | Increased expression compared to IL-15 alone | [1][6] |
| Granzyme A Expression | IL-15 + this compound | Increased expression compared to IL-15 alone | [7][1][6] |
| Perforin Expression | IL-15 + this compound | Increased expression compared to IL-15 alone | [7][1][6] |
| Granulysin Expression | IL-15 + this compound | Increased expression compared to IL-15 alone | [7][1][6] |
| FASL Expression | IL-15 + this compound | Increased expression compared to IL-15 alone | [7][1][6] |
| TRAIL Expression | IL-15 + this compound | Increased expression compared to IL-15 alone | [7][1][6] |
| K562 Cell Lysis | IL-15 + this compound | Increased cytotoxicity compared to IL-15 alone | [2] |
| A2780 & U877 Cell Lysis | IL-15 + this compound | Increased cytotoxicity compared to IL-15 alone | [5] |
| OCILy1 & OCILy10 Cell Lysis | IL-15 + this compound | Increased cytotoxicity compared to IL-15 alone | [5] |
| HIV-infected CD4+ T Cell Lysis | IL-15 + this compound | Increased cytotoxicity compared to IL-15 alone | [2] |
Table 2: this compound Enhancement of Cytokine-Induced Memory-Like (CIML) NK Cell Function
| Functional Readout | Treatment Condition | Result | Reference |
| IFN-γ Production upon Recall | CIML NK cells generated with this compound | Enhanced IFN-γ production upon restimulation with IL-12 and IL-15 | [7][3] |
| Granzyme B Expression | CIML NK cells generated with this compound | Maintained high levels of Granzyme B | [8] |
| Cytotoxicity against HIV-infected cells | CIML NK cells generated with this compound | Maintained killing ability comparable to control CIML NK cells | [7][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for generating and assessing memory-like NK cells.
Caption: this compound enhances IL-15 signaling by increasing STAT phosphorylation.
Caption: Experimental workflow for memory-like NK cell generation and analysis.
Experimental Protocols
Protocol 1: Isolation of Human NK Cells from Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
NK Cell Enrichment: Enrich for NK cells from the PBMC population using a negative selection kit (e.g., EasySep™ Human NK Cell Isolation Kit) to obtain a pure population of CD56+CD3- NK cells.
-
Cell Counting and Viability: Count the enriched NK cells and assess viability using a hemocytometer and Trypan Blue exclusion. Purity should be assessed by flow cytometry.
Protocol 2: In Vitro Generation of Cytokine-Induced Memory-Like (CIML) NK Cells with this compound
This protocol is adapted from studies demonstrating the generation of CIML NK cells.[7][9][10]
-
Cell Plating: Plate the isolated NK cells at a density of 1 x 10^6 cells/mL in a complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cytokine and this compound Addition:
-
Control Group: Add recombinant human IL-12 (10 ng/mL), IL-15 (100 ng/mL), and IL-18 (50 ng/mL) to the cell culture. Add DMSO as a vehicle control.
-
This compound Group: Add recombinant human IL-12 (10 ng/mL), IL-15 (100 ng/mL), and IL-18 (50 ng/mL) to the cell culture. Add this compound to a final concentration of 100 µM.
-
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Washing and Maintenance: After the initial activation, wash the cells twice with PBS to remove the stimulating cytokines and this compound.
-
Culture: Resuspend the cells in fresh complete RPMI-1640 medium supplemented with a low dose of IL-15 (e.g., 1 ng/mL) and culture for 6-7 days.
Protocol 3: Assessment of Memory-Like NK Cell Function
A. Recall Response Assay
-
Restimulation: After the 7-day culture period, restimulate the CIML NK cells with a combination of IL-12 (10 ng/mL) and IL-15 (100 ng/mL) for 4-6 hours.
-
Intracellular Staining: In the final hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin). Following stimulation, harvest the cells and perform intracellular staining for IFN-γ using a fluorochrome-conjugated antibody.
-
Flow Cytometry: Analyze the percentage of IFN-γ-producing cells by flow cytometry.
B. Cytotoxicity Assay
-
Target Cell Preparation: Prepare target cells (e.g., K562 tumor cell line or HIV-infected CD4+ T cells) by labeling them with a viability dye or a fluorescent tracker like CFSE.
-
Co-culture: Co-culture the CIML NK cells (effector cells) with the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Degranulation Marker: Add a fluorochrome-conjugated anti-CD107a antibody to the co-culture to measure degranulation.
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Flow Cytometry: Analyze the percentage of dead target cells and the expression of CD107a on the NK cells by flow cytometry. Specific lysis can be calculated using the formula: % Specific Lysis = 100 × (% Dead Target Cells in Co-culture - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells).
Conclusion
The use of this compound in conjunction with cytokine stimulation provides a robust method for generating memory-like NK cells with enhanced effector functions.[1][3] These protocols offer a foundation for researchers to produce and evaluate these potent immune cells for various applications, including cancer immunotherapy and HIV cure strategies.[3] The enhancement of the IL-15 signaling pathway by this compound represents a key pharmacological strategy to improve the efficacy of NK cell-based therapies.[7][1]
References
- 1. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Cytokine-Induced Memory-Like NK Cells: From the Basics to Clinical Applications [frontiersin.org]
- 10. Cytokine-Induced Memory-Like NK Cells with High Reactivity against Acute Leukemia Blasts and Solid Tumor Cells Suitable for Adoptive Immunotherapy Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HODHBt for Enhanced Immune Cell Cytotoxicity
Welcome, researchers, scientists, and drug development professionals. This technical support center provides guidance on the use of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt), a compound known to enhance the cytotoxic function of immune cells. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Contrary to concerns about its inherent cytotoxicity, studies have shown that this compound is not associated with direct cell toxicity, either alone or in combination with interleukins like IL-15.[1][2] Furthermore, this compound has been demonstrated to lack acute toxicity in mice.[3] Instead, its primary role in biological systems is to synergize with cytokines to bolster the cytotoxic capabilities of immune cells such as Natural Killer (NK) cells and T cells. This makes it a valuable tool in research areas like HIV latency reversal and cancer immunotherapy.[4][5][6]
This guide will help you optimize your experiments to leverage the immune-enhancing properties of this compound while troubleshooting potential confounding results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in cell-based assays?
A1: this compound is a small molecule that acts as a latency-reversing agent and an enhancer of immune cell function.[4][6] It works by increasing the phosphorylation and transcriptional activity of Signal Transducers and Activators of Transcription (STAT) proteins, particularly STAT5, following cytokine stimulation (e.g., with IL-15).[4][5] This leads to an increased expression of cytotoxic proteins like granzymes and perforin in NK cells and T cells, thereby enhancing their ability to kill target cells such as HIV-infected or tumor cells.[4][5][6]
Q2: Is this compound cytotoxic to cells on its own?
A2: Current research indicates that this compound is not directly cytotoxic at effective concentrations.[1][2] Studies have shown no significant impact on cell viability when cells are treated with this compound alone or in combination with IL-15.[1] The Material Safety Data Sheet (MSDS) for this compound lists it as a potential skin, eye, and respiratory irritant, but not as a cytotoxic compound, although its toxicological properties have not been fully investigated.[7][8][9]
Q3: What is the mechanism by which this compound enhances immune cell cytotoxicity?
A3: this compound enhances cytokine signaling pathways. For instance, in the presence of IL-15, this compound increases the phosphorylation of STAT5.[4][5] This amplified STAT5 signaling leads to the upregulation of genes involved in immune activation and cytotoxicity, including those for granzymes, perforin, and cytokines like IFN-γ.[4][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high levels of cell death in co-culture assays. | This is likely due to the enhanced cytotoxic activity of your effector cells (e.g., NK cells, T cells) against the target cells, rather than direct this compound toxicity. | - Titrate the effector-to-target (E:T) cell ratio to find an optimal balance where you can observe the desired killing effect without complete annihilation of the target cell population. - Perform a time-course experiment to identify the optimal incubation period. - Include control groups with effector cells alone and target cells alone, both with and without this compound, to distinguish between direct toxicity and enhanced cell killing. |
| Inconsistent results between experiments. | - Variability in cell health and passage number. - Inconsistent this compound concentration or preparation. - Fluctuations in cytokine activity. | - Use cells within a consistent and low passage number range. - Prepare fresh this compound solutions for each experiment from a trusted source. - Ensure the cytokine (e.g., IL-15) used has consistent activity and is used at a standardized concentration. |
| No significant enhancement of cytotoxicity is observed. | - Suboptimal concentration of this compound or cytokine. - The specific cell line being used may not be sensitive to the cytotoxic mechanisms being enhanced. - The effector cells may have low baseline cytotoxic potential. | - Perform a dose-response titration of this compound (e.g., 10-100 µM) and the co-administered cytokine to find the optimal synergistic concentrations. - Ensure your target cells express the necessary ligands for the effector cell receptors. - Use healthy, activated effector cells for your assays. |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Cell Viability
This protocol is designed to confirm the lack of direct cytotoxicity of this compound on a specific cell line.
-
Cell Plating: Seed your cells of interest in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a DMSO-only control at the same final concentration as the highest this compound dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or a live/dead cell staining kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the DMSO control.
Protocol 2: In Vitro NK Cell Cytotoxicity Assay
This protocol assesses the enhancement of NK cell killing of target cells by this compound.
-
Effector Cell Preparation: Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs).
-
Target Cell Labeling: Label your target tumor cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive label (e.g., ⁵¹Cr).
-
Co-culture Setup: In a 96-well U-bottom plate, co-culture the labeled target cells with the NK cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Treatment Groups:
-
Target cells alone (spontaneous release)
-
Target cells with detergent (maximum release)
-
Target cells + NK cells (baseline killing)
-
Target cells + NK cells + this compound
-
Target cells + NK cells + IL-15
-
Target cells + NK cells + IL-15 + this compound
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Quantification of Killing: Centrifuge the plate and collect the supernatant. Measure the fluorescence or radioactivity in the supernatant, which corresponds to the lysis of target cells.
-
Data Analysis: Calculate the percentage of specific lysis for each condition using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: this compound enhances IL-15 signaling by inhibiting phosphatases, leading to increased STAT5 activation.
Caption: Workflow for assessing this compound's effect on immune cell-mediated cytotoxicity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 4. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. capotchem.com [capotchem.com]
- 8. 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one - Safety Data Sheet [chemicalbook.com]
- 9. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
overcoming solubility issues with HODHBt in media
Technical Support Center: HOBt Solubility
Disclaimer: The compound "HODHBt" is not found in standard chemical literature. This guide assumes the query refers to 1-Hydroxybenzotriazole (HOBt) , a common laboratory reagent with known solubility challenges.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility issues with HOBt in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is HOBt and what is its primary function in experiments?
A1: 1-Hydroxybenzotriazole (HOBt) is an organic compound widely used as a coupling additive in peptide synthesis.[1][2] Its main role is to enhance the efficiency of amide bond formation and, crucially, to suppress side reactions, including the racemization (loss of stereochemical purity) of amino acids during the coupling process.[3][4] It is typically used in conjunction with a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][6]
Q2: In which solvents is HOBt most soluble?
A2: HOBt exhibits the highest solubility in polar aprotic solvents.[5] The general order of solubility in common laboratory solvents is: N,N-dimethylformamide (DMF) > dimethyl sulfoxide (DMSO) > ethanol > n-propanol > isopropanol > methanol > butanone > acetone > 1,4-dioxane > ethyl acetate > acetonitrile > toluene.[7][8] It has poor solubility in acetonitrile and limited solubility in water (4.2 g/L at 29°C).[1][8][9]
Q3: Why is my HOBt precipitating out of the reaction media?
A3: Precipitation of HOBt can occur for several reasons:
-
Solvent Choice: Using a solvent in which HOBt has low solubility (e.g., acetonitrile) is a common cause.[8][9]
-
Concentration: The concentration of HOBt may have exceeded its solubility limit in the chosen solvent system.
-
Temperature: Solubility is temperature-dependent. A decrease in temperature during the reaction setup can cause HOBt to precipitate.[7]
-
Complex Media: In complex biological media or buffers, components like salts or changes in pH can reduce HOBt solubility, leading to precipitation.[10]
Q4: Are there safer or more soluble alternatives to HOBt?
A4: Yes, several alternatives have been developed to address the potential hazards (anhydrous HOBt can be explosive) and solubility limitations of HOBt.[6][11][12]
-
Oxyma Pure: A non-explosive additive with performance comparable to HOBt and can often be used as a direct replacement in DMF.[6][13]
-
HOAt (1-Hydroxy-7-azabenzotriazole): A more reactive additive that can enhance coupling efficiency, particularly for challenging sequences.[14]
-
COMU: A modern coupling reagent that incorporates an Oxyma Pure moiety, offering high efficiency and improved solubility over many older reagents.[14][15]
Q5: My HOBt is sold as a hydrate. Does the water content affect my reaction?
A5: HOBt is commonly supplied as a monohydrate to improve its safety profile, as the anhydrous form is potentially explosive.[2][12] For most standard peptide coupling reactions, the water of hydration does not interfere with the process and drying is not necessary.[3]
Data Presentation: HOBt Solubility
The following table summarizes the mole fraction solubility of HOBt in various solvents at two different temperatures. A higher mole fraction value indicates greater solubility.
| Solvent | Mole Fraction (x10³) at 283.15 K (10°C) | Mole Fraction (x10³) at 313.15 K (40°C) |
| High Solubility | ||
| N,N-Dimethylformamide (DMF) | 363.31 | 599.16 |
| Dimethyl Sulfoxide (DMSO) | 280.45 | 451.12 |
| Moderate Solubility | ||
| Ethanol | 163.88 | 321.15 |
| n-Propanol | 148.56 | 290.11 |
| Isopropanol | 134.12 | 268.14 |
| Methanol | 129.97 | 240.12 |
| Butanone | 93.11 | 196.21 |
| Acetone | 81.19 | 169.17 |
| 1,4-Dioxane | 65.11 | 138.23 |
| Low Solubility | ||
| Ethyl Acetate | 20.15 | 48.11 |
| Acetonitrile | 10.11 | 22.15 |
| Toluene | 1.11 | 3.19 |
Data adapted from the Journal of Chemical & Engineering Data.[7]
Experimental Protocols
Protocol 1: Standard Preparation of HOBt Solution for Peptide Coupling
This protocol describes a standard method for dissolving HOBt for use in a carbodiimide-mediated solid-phase peptide synthesis (SPPS) reaction.
Materials:
-
HOBt monohydrate
-
Protected amino acid
-
N,N-Dimethylformamide (DMF)
-
Resin for SPPS
-
Diisopropylcarbodiimide (DIC) or EDC
Procedure:
-
Weigh the required amounts of the protected amino acid (e.g., 2.5 equivalents based on resin substitution) and HOBt (2.5 equivalents).[3]
-
In a separate vessel, add the weighed HOBt to the minimum amount of DMF required for complete dissolution.[16] Gentle vortexing can aid dissolution.
-
In another vessel, dissolve the protected amino acid in DMF.
-
For the coupling step, suspend the synthesis resin in a suitable solvent like DMF or Dichloromethane (DCM).[3]
-
Add the amino acid solution and the prepared HOBt solution to the resin suspension.[16]
-
Initiate the coupling reaction by adding the carbodiimide (e.g., DIC).[3][16]
-
Allow the reaction to proceed for the recommended time, monitoring for completion.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving HOBt solubility issues during your experiment.
Issue: A precipitate has formed in my HOBt solution or reaction mixture.
-
Step 1: Identify the Solvent
-
Step 2: Check the Concentration
-
Question: Is the concentration of HOBt near its saturation limit? (Refer to the solubility table).
-
Solution: Reduce the HOBt concentration by adding more solvent to the stock solution or by increasing the total reaction volume.
-
-
Step 3: Evaluate Temperature
-
Step 4: Consider Alternative Reagents
Visualizations
Caption: Workflow for troubleshooting HOBt precipitation.
Caption: Role of HOBt in carbodiimide-mediated coupling.
References
- 1. 1-Hydroxybenzotriazole|lookchem [lookchem.com]
- 2. Hydroxybenzotriazole (HOBt) [commonorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. apexbt.com [apexbt.com]
- 5. 1-Hydroxybenzotriazole hydrate | 123333-53-9 | Benchchem [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. glpbio.com [glpbio.com]
Technical Support Center: Troubleshooting Inconsistent HODHBt Experimental Results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt). This compound is a small molecule known to enhance cytokine-mediated STAT signaling and is primarily used in immunology and virology research, particularly in the context of HIV latency reversal and cancer immunotherapy.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is not a peptide coupling reagent. Its primary role is to enhance cytokine signaling. It achieves this by inhibiting the SUMOylation of phosphorylated STAT5, which prolongs STAT5 activation and nuclear retention.[1][2][4] Additionally, this compound has been shown to inhibit the protein tyrosine phosphatases PTPN1 and PTPN2, which are negative regulators of STAT signaling.[3][5] This dual activity leads to increased phosphorylation and transcriptional activity of STAT proteins (STAT1, STAT3, and STAT5) following cytokine stimulation.[1][3][4]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in studies related to:
-
HIV Latency Reversal: It has been shown to reactivate latent HIV-1 in CD4+ T cells, particularly in the presence of cytokines like IL-2 or IL-15.[1][3]
-
Cancer Immunotherapy: this compound can enhance the cytotoxic functions of Natural Killer (NK) cells and HIV-specific CD8+ T cells, making it a candidate for adoptive cell immunotherapies.[3][6][7]
-
Cytokine Signaling Research: It serves as a tool to study the regulation of STAT signaling pathways.[3][7]
Q3: In which solvent should I dissolve this compound and what is the recommended storage condition?
A3: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[1] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C to prevent degradation.
Troubleshooting Guide
Issue 1: High Variability in STAT Phosphorylation Levels
Question: I am observing significant well-to-well and day-to-day variability in STAT phosphorylation (pSTAT) levels after treating my cells with this compound and a cytokine (e.g., IL-15). What could be the cause?
Answer: Inconsistent STAT phosphorylation can stem from several factors related to cell handling, reagent preparation, and experimental timing.
Troubleshooting Workflow for Inconsistent STAT Phosphorylation
Caption: A logical workflow for diagnosing inconsistent STAT phosphorylation.
| Probable Cause | Recommended Solution |
| Cell Health and Density | Ensure cells (e.g., PBMCs, NK cells) are healthy and have high viability (>95%) before starting the experiment. Plate cells at a consistent density across all wells, as variations can alter cellular responses. |
| This compound and Cytokine Preparation | Prepare fresh dilutions of this compound and the cytokine from stock solutions for each experiment. Avoid multiple freeze-thaw cycles of the cytokine. Ensure the final DMSO concentration is consistent across all wells, including controls, and is non-toxic to the cells (typically ≤0.1%).[1] |
| Inconsistent Incubation Times | STAT phosphorylation is a rapid and transient process. Use a multichannel pipette and a precise timer to ensure that all wells have the same incubation time with the cytokine. Stagger the addition of reagents if necessary. |
| Flow Cytometry Staining | Optimize your intracellular staining protocol for pSTAT. Ensure that the fixation and permeabilization steps are consistent and effective. Titrate antibodies to determine the optimal concentration. |
Issue 2: Low or No Enhancement of NK Cell Cytotoxicity
Question: I am not observing the expected increase in NK cell-mediated killing of target cells after pre-treating the NK cells with this compound and IL-15. Why might this be?
Answer: A lack of enhanced cytotoxicity can be due to issues with the effector cells (NK cells), the target cells, or the assay itself.
| Probable Cause | Recommended Solution |
| Suboptimal NK Cell Activation | The purity and health of the isolated NK cells are critical. Ensure high purity of the NK cell population (CD3- CD56+).[8] The pre-activation period with this compound and IL-15 is also crucial; overnight stimulation is often required to upregulate cytotoxic machinery like Granzyme B and Perforin.[4][6] |
| Target Cell Resistance | Some target cell lines may be inherently resistant to NK cell-mediated killing.[6] Ensure your target cells (e.g., K562) are known to be sensitive to NK cells. Culture conditions can also affect the expression of ligands for NK activating receptors on target cells. |
| Incorrect Effector-to-Target (E:T) Ratio | The ratio of NK cells to target cells will significantly impact the outcome. Perform a titration experiment to determine the optimal E:T ratio for your specific cell types. Ratios from 1:1 to 10:1 are commonly tested.[9] |
| Cytotoxicity Assay Limitations | The choice of cytotoxicity assay can influence results. Standard chromium-51 release assays are robust but involve radioactivity. Flow cytometry-based assays that measure target cell death (e.g., using viability dyes) are a common alternative and can provide additional information.[8][9] Ensure your assay is properly calibrated and includes appropriate controls. |
Experimental Protocols & Data
Protocol: Measuring this compound-Mediated Enhancement of STAT5 Phosphorylation in NK Cells
This protocol outlines a typical experiment to assess the effect of this compound on IL-15-induced STAT5 phosphorylation in primary human NK cells using flow cytometry.
-
NK Cell Isolation: Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit. Assess purity (should be >90% CD3- CD56+).[8]
-
Cell Plating: Resuspend NK cells in complete RPMI 1640 medium and plate at a density of 2-5 x 10^6 cells/mL.[8]
-
Pre-treatment: Add this compound (or DMSO as a vehicle control) to the desired final concentration (e.g., 100 µM).[2][6] Incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Add recombinant human IL-15 to a final concentration of 10-100 ng/mL.[2][8] For a time-course experiment, stimulate for various durations (e.g., 15, 30, 60 minutes). A single time point of 24-48 hours can be used to assess downstream functional markers.[6]
-
Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., BD Cytofix) and incubate for 10-15 minutes at 37°C.
-
Permeabilization: Wash the cells and then permeabilize them using a methanol-based or saponin-based buffer to allow intracellular antibody staining.
-
Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD56) and intracellular pSTAT5.
-
Data Acquisition: Analyze the cells on a flow cytometer. Gate on the NK cell population (CD3- CD56+) and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal.
Typical Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Vehicle/Solvent |
| This compound | 100 mM | 100 µM | DMSO |
| rhIL-15 | 100 µg/mL | 10-100 ng/mL | PBS with 0.1% BSA |
| rhIL-2 | 100,000 IU/mL | 500 IU/mL | PBS with 0.1% BSA |
| DMSO | 100% | ≤0.1% | - |
Visualizations
This compound Signaling Pathway
The diagram below illustrates how this compound enhances cytokine signaling through the JAK-STAT pathway.
Caption: this compound enhances STAT signaling by inhibiting PTPN phosphatases.
General Experimental Workflow
This workflow provides a high-level overview of a typical experiment investigating this compound's effect on NK cell function.
Caption: Workflow for assessing this compound's impact on NK cell function.
References
- 1. Evaluation of STAT-Activator this compound in Modulating HIV-1 Infection of Human Interleukin-34 and Macrophage Colony Stimulating Factor-1 Differentiated Macrophages - ProQuest [proquest.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 4. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HODHBt in HIV Latency Reversal Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HODHBt to improve the efficiency of HIV latency reversal.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Latency Reversal Efficiency | Suboptimal this compound concentration. | Titrate this compound concentration. A common starting point is 100 µM.[1][2] |
| Insufficient cytokine co-stimulation. | This compound's effect is often dependent on the presence of cytokines like IL-2 or IL-15.[1][3] Ensure adequate cytokine concentration (e.g., IL-15 at 1 ng/mL to 100 ng/mL).[1][2] | |
| Cell type variation. | The efficacy of this compound can differ between cell lines and primary cells. Primary CD4+ T cells are a relevant model for HIV latency.[4] | |
| Short incubation time. | This compound has been shown to promote sustained STAT5 phosphorylation.[1][4] Consider time-course experiments to determine the optimal incubation period. | |
| High Cell Toxicity | High concentration of this compound. | While generally showing low toxicity, very high concentrations (e.g., 1000 µM in K562 cells) have been tested.[1][4] Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type. Cytotoxicity assays like the CytoTox 96 are recommended.[1] |
| Contamination of reagents. | Ensure all reagents, including this compound and cytokines, are sterile and free of contaminants. | |
| Inconsistent Results | Variability in primary cell donors. | When using primary cells from different donors, expect some variability in response.[5] Use multiple donors to ensure the reproducibility of your findings. |
| Inconsistent experimental setup. | Maintain consistency in cell density, reagent concentrations, and incubation times across experiments. | |
| Freeze-thaw cycles of this compound. | Prepare single-use aliquots of this compound to avoid degradation from repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
General
What is this compound and how does it work?
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (this compound) is a small molecule that acts as a latency-reversing agent (LRA) for HIV.[5] It functions by inhibiting the nonreceptor tyrosine phosphatases PTPN1 and PTPN2.[1][2] This inhibition enhances the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, in response to cytokine stimulation.[1][4] Increased pSTAT5 levels lead to enhanced binding to the HIV long terminal repeat (LTR), promoting viral transcription and reversing latency.[4]
What is the primary signaling pathway activated by this compound?
This compound enhances cytokine-mediated signaling pathways. The key pathway involves the inhibition of PTPN1 and PTPN2, which leads to increased and sustained phosphorylation of STAT5. This enhancement of the cytokine/STAT5 signaling cascade is crucial for its latency-reversing activity.[1][4]
This compound Signaling Pathway
Experimental Design
What are the recommended concentrations for this compound and cytokines?
A common concentration for this compound is 100 µM.[1][3] For cytokine co-stimulation, IL-15 has been used at concentrations ranging from 1 ng/mL to 100 ng/mL.[1][2] It is crucial to perform a dose-response titration to determine the optimal concentrations for your specific experimental system.
What cell types are suitable for this compound experiments?
This compound has been tested in various cell types, including:
-
Primary Cells: Peripheral blood mononuclear cells (PBMCs), CD4+ T cells, and Natural Killer (NK) cells are highly relevant for studying HIV latency.[1][5][6]
-
Cell Lines: K562 (chronic myelogenous leukemia) and HEK-Blue-IL-2/IL-15 reporter cells have been used to study specific aspects of the signaling pathway.[1][4]
How should I design my control groups?
Proper controls are essential for interpreting your results. Recommended control groups include:
-
Vehicle control (e.g., DMSO)
-
This compound alone (without cytokine)
-
Cytokine alone (without this compound)
-
Positive control for latency reversal (e.g., αCD3/CD28 beads)[2]
Experimental Workflow
Data Interpretation
How does this compound compare to other latency-reversing agents?
This compound has been compared to AC-484, another PTPN1/PTPN2 inhibitor. While AC-484 was more potent in activating STAT5 in a reporter cell line, this compound showed greater latency reversal in a primary cell model of HIV latency.[1][4] This is potentially due to this compound's ability to induce sustained STAT5 phosphorylation.[1][4]
| Compound | Target | EC50 (STAT5 transcriptional activity) | Latency Reversal in Primary Cells |
| This compound | PTPN1/PTPN2 | 762 µM | Higher activity |
| AC-484 | PTPN1/PTPN2 | 7.25 µM | Lower activity |
Data from HEK-Blue-IL-2/IL-15 cells and a primary cell model of HIV latency.[4][7]
Does this compound have effects beyond latency reversal?
Yes, this compound in combination with IL-15 has been shown to enhance the effector functions of NK cells and HIV-specific CD8+ T cells.[3][5][8] This includes increased secretion of IFN-γ and granzyme B, suggesting a role in the "kill" aspect of "shock and kill" strategies for HIV eradication.[5][8][9]
Experimental Protocols
Primary CD4+ T Cell Latency Reversal Assay
-
Cell Isolation: Isolate naive CD4+ T cells from donor PBMCs using negative selection.
-
Activation and Expansion: Activate cells with αCD3/CD28 beads for 72 hours, then expand for 7 days in the presence of IL-2 (30 IU/mL).[1]
-
Treatment: Plate the cells and treat with the desired concentrations of this compound and/or cytokines.
-
Incubation: Incubate for the desired time period (e.g., 24-48 hours).
-
Analysis: Measure latency reversal by quantifying HIV p24 protein expression via flow cytometry or viral RNA levels by RT-qPCR.[2]
STAT5 Phosphorylation Assay
-
Cell Preparation: Isolate and culture primary total CD4+ T cells.
-
Treatment: Treat cells with this compound and/or cytokines for various time points (e.g., 1 hour, 24 hours).[4]
-
Lysis and Western Blotting: Lyse the cells and perform Western blotting using antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.
-
Quantification: Quantify the band intensities to determine the ratio of pSTAT5 to total STAT5.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Add a range of this compound concentrations.
-
Incubation: Incubate for the desired duration (e.g., 48 hours).
-
Assay: Perform a cell viability assay, such as the CytoTox 96 nonradioactive cytotoxicity assay, following the manufacturer's instructions.[1]
-
Analysis: Calculate the percentage of viable cells compared to the vehicle control.
References
- 1. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HODHBt Protocols for Primary HIV Isolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) in studies involving primary HIV isolates.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and primary HIV isolates.
| Issue | Potential Cause | Recommended Solution |
| Low latency reversal in primary CD4+ T cells | Suboptimal this compound concentration. | Titrate this compound concentration (e.g., 50 µM to 200 µM) to determine the optimal dose for your specific cell source and HIV isolate. |
| Insufficient cytokine co-stimulation. | This compound's effect is often synergistic with cytokines. Ensure co-stimulation with an appropriate cytokine, such as IL-15 (e.g., 1 ng/ml), to enhance STAT5 signaling.[1][2] | |
| Variability in primary cell donors. | Primary cells from different donors can exhibit significant variability. Screen multiple donors to identify those with a more robust response. | |
| High cell toxicity or off-target effects | This compound concentration is too high. | Perform a dose-response curve to determine the maximum non-toxic concentration for your primary cells using a viability assay (e.g., MTT or Trypan Blue exclusion). While some studies show no toxicity at certain concentrations, this can be cell-type dependent.[1] |
| Contamination of this compound stock. | Ensure the purity of the this compound compound. If in doubt, obtain a new, high-purity batch. | |
| Inconsistent results in NK cell cytotoxicity assays | Variation in effector-to-target (E:T) cell ratios. | Optimize the E:T ratio for your specific NK cells and HIV-infected target cells. Test a range of ratios (e.g., 1:1, 5:1, 10:1) to find the most effective one.[3][4] |
| Low expression of cytotoxic proteins. | This compound enhances IL-15-mediated expression of granzyme B, perforin, and other cytotoxic molecules.[5][6][7] Ensure adequate pre-incubation with IL-15 and this compound to upregulate these factors before the cytotoxicity assay. | |
| Poor enhancement of HIV-specific T cell responses | Inadequate antigen stimulation. | Ensure the use of optimal concentrations of HIV-specific peptides (e.g., Gag, Pol, Nef) to stimulate T cell responses.[8][9] |
| T cell exhaustion. | Primary T cells from chronically infected individuals may be exhausted. Include appropriate controls and consider using cells from individuals with well-controlled viral loads. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in the context of HIV latency reversal?
A1: this compound acts as a latency-reversing agent (LRA) by inhibiting the nonreceptor tyrosine phosphatases PTPN1 and PTPN2.[1][2][10] This inhibition leads to enhanced phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, in response to cytokine stimulation (e.g., IL-15).[1][2][5] Activated STAT5 can then bind to the HIV long terminal repeat (LTR), promoting viral gene transcription and reversing latency.[2][5]
Q2: Is this compound effective as a standalone latency reversal agent?
A2: this compound's primary role is to enhance cytokine-mediated signaling.[2][10] While it may have some minor activity on its own, its efficacy as an LRA is significantly increased when used in combination with cytokines like IL-15.[1][5][8]
Q3: What is the recommended concentration of this compound to use with primary HIV isolates?
A3: A common starting concentration for this compound in in vitro experiments with primary cells is 100 µM.[1] However, it is crucial to perform a dose-response titration to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: Can this compound be used to enhance the "kill" aspect of "shock and kill" strategies for HIV?
A4: Yes. Studies have shown that this compound, in combination with IL-15, enhances the cytotoxic functions of both Natural Killer (NK) cells and HIV-specific CD8+ T cells.[5][6][8][9] It achieves this by increasing the expression of cytotoxic proteins such as granzyme B and perforin in these immune cells.[5][6]
Q5: Are there any known synergistic partners for this compound besides IL-15?
A5: The primary focus of the available research is on the synergy between this compound and IL-15 due to their combined effect on STAT5 activation.[1][5][8] However, given its mechanism of enhancing cytokine signaling, it is plausible that this compound could synergize with other cytokines that signal through STAT pathways. Further research would be needed to confirm this.
Experimental Protocols
In Vitro Latency Reversal Assay in Primary CD4+ T Cells
This protocol outlines the steps to assess the ability of this compound to reactivate latent HIV in primary CD4+ T cells isolated from aviremic individuals.
Methodology:
-
Isolate Primary CD4+ T Cells: Isolate resting CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of ART-suppressed, HIV-positive individuals using negative selection magnetic beads.
-
Cell Culture: Culture the isolated resting CD4+ T cells in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.
-
Treatment: Treat the cells with the following conditions in triplicate:
-
Vehicle control (e.g., DMSO)
-
This compound alone (e.g., 100 µM)
-
IL-15 alone (e.g., 1 ng/ml)
-
This compound (e.g., 100 µM) + IL-15 (e.g., 1 ng/ml)
-
Positive control (e.g., PHA or anti-CD3/CD28 beads)
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of HIV RNA: After incubation, harvest the cell culture supernatant and quantify the level of HIV-1 RNA using a sensitive RT-qPCR assay.
-
Data Analysis: Compare the levels of HIV-1 RNA across the different treatment groups to determine the latency-reversing activity of this compound.
NK Cell Cytotoxicity Assay against HIV-Infected Target Cells
This protocol details the procedure to evaluate the enhancement of NK cell-mediated killing of HIV-infected cells by this compound.
Methodology:
-
Effector Cell Preparation: Isolate primary NK cells from PBMCs of healthy donors. Culture the NK cells overnight with:
-
Vehicle control (DMSO)
-
This compound alone (e.g., 100 µM)
-
IL-15 alone (e.g., 10 ng/ml)
-
This compound (e.g., 100 µM) + IL-15 (e.g., 10 ng/ml)
-
-
Target Cell Preparation: Generate HIV-infected target cells by infecting primary CD4+ T cells with a primary HIV isolate. Confirm infection by intracellular p24 staining and flow cytometry.
-
Co-culture: Co-culture the pre-treated NK cells (effector cells) with the HIV-infected CD4+ T cells (target cells) at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Cytotoxicity Measurement: After a 4-6 hour incubation, assess cytotoxicity using a flow cytometry-based assay. Stain the cells with a viability dye (to identify dead cells) and antibodies against CD3, CD4, and CD56 to distinguish between NK cells and target cells. The percentage of dead target cells represents the cytotoxic activity.
-
Data Analysis: Compare the percentage of target cell lysis across the different NK cell treatment groups to determine the effect of this compound on cytotoxicity.
Visualizations
Caption: this compound mechanism of action in HIV latency reversal.
Caption: Experimental workflow for NK cell cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 3. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Donor Cells with HODHBt Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) treatment. The information provided is intended to help manage the inherent variability observed between different donor cell populations and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (3-Hydroxy-1,2,3-benzotriazin-4(3H)-one) is a small molecule that has been identified as an HIV latency-reversing agent (LRA).[1][2][3] Its primary mechanism of action is the enhancement of cytokine-mediated signaling pathways.[4][5] this compound inhibits the nonreceptor tyrosine phosphatases PTPN1 and PTPN2.[4][6] These phosphatases normally dephosphorylate and inactivate Signal Transducer and Activator of Transcription (STAT) proteins. By inhibiting PTPN1 and PTPN2, this compound prolongs the phosphorylation state of STATs (like STAT1, STAT3, and STAT5) following cytokine stimulation, leading to increased STAT transcriptional activity.[1][4]
Q2: What are the expected effects of this compound on primary donor cells like NK cells and T cells?
A2: In conjunction with cytokines like IL-15 or IL-2, this compound treatment is expected to enhance the effector functions of immune cells.[1][5] Specifically for Natural Killer (NK) cells, this compound has been shown to increase the secretion of IFN-γ and CXCL10, and boost the expression of cytotoxic proteins such as Granzyme A, Granzyme B, Perforin, Granulysin, FASL, and TRAIL.[1][2][3] This leads to increased cytotoxicity against tumor cells and HIV-infected cells.[1][2] In CD8+ T cells, this compound can enhance the release of Granzyme B in response to specific antigens.[7] The treatment also promotes the generation of cytokine-induced memory-like NK cells.[1][2]
Q3: We are observing significant variability in the response to this compound treatment across different donor cell samples. Why is this happening?
A3: Donor variability is a common challenge in primary cell research and can stem from a multitude of factors.[8][9][10] Intrinsic differences between donors, such as genetics, age, sex, and underlying health status, can influence the baseline state of their immune cells.[10] This can manifest as differences in the basal expression levels of key signaling molecules (e.g., STATs, PTPN1, PTPN2), cytokine receptors, and general cell activation status. Consequently, the magnitude of the response to this compound can differ significantly from one donor to another.
Q4: What general strategies can we implement to manage and account for donor cell variability in our this compound experiments?
A4: To manage donor variability, it is crucial to implement robust experimental design and controls.
-
Increase Donor Numbers: Whenever possible, use cells from multiple donors (recommendation often ranges from 3-5 or more) to ensure that observations are not donor-specific.[11]
-
Establish Baseline Profiles: Before stimulation, characterize the baseline phenotype of each donor's cells. This could include measuring basal STAT phosphorylation levels or the expression of key surface markers. This allows for the stratification of donors or for results to be normalized to a baseline state.
-
Standardize Protocols: Minor variations in cell isolation, culture conditions, and reagent preparation can introduce significant variability.[8] Ensure all protocols are strictly standardized and followed.
-
Include Internal Controls: For each donor, run parallel experiments with vehicle control (e.g., DMSO), cytokine alone, and this compound plus cytokine to accurately determine the specific effect of this compound.[1]
-
Data Reporting: When reporting data, show the results for individual donors (e.g., as individual points on a graph) in addition to summary statistics. This provides a clear picture of the biological variance.[12]
Q5: What are the essential positive and negative controls for an experiment involving this compound?
A5: The following controls are essential:
-
Negative Control (Vehicle): Cells treated with the vehicle used to dissolve this compound (typically DMSO) in the absence of cytokine stimulation. This establishes the baseline level of activity.
-
This compound Alone: Cells treated with this compound without any cytokine stimulation. This is important because while this compound's primary role is to enhance cytokine signaling, it's necessary to confirm it doesn't have significant effects on its own.[1]
-
Positive Control (Cytokine Alone): Cells stimulated with the relevant cytokine (e.g., IL-15) in the presence of the vehicle (DMSO). This measures the cytokine's effect, which this compound is expected to enhance.[1]
-
Experimental Condition: Cells treated with both the cytokine and this compound. The effect of this compound is determined by comparing this condition to the "Cytokine Alone" positive control.[1]
Troubleshooting Guide
Problem: We see minimal or no enhancement of STAT phosphorylation with this compound after cytokine stimulation in cells from a particular donor.
| Potential Cause | Suggested Solution |
| Low PTPN1/PTPN2 Expression/Activity | The mechanism of this compound relies on inhibiting PTPN1 and PTPN2.[4][6] If a donor's cells have inherently low levels or activity of these phosphatases, the effect of this compound will be diminished. Consider measuring baseline PTPN1/PTPN2 expression via Western blot or qPCR if this issue is recurrent. |
| Suboptimal Cytokine Concentration | This compound enhances existing cytokine signaling. If the cytokine concentration is too low to induce a detectable level of STAT phosphorylation, this compound will have little signal to amplify. Perform a dose-response curve for your cytokine (e.g., IL-15) to determine the optimal concentration for your specific cell type and donor population. |
| Cell Health and Viability | Poor cell health can lead to blunted signaling responses. Always check cell viability (e.g., using Trypan Blue or a viability dye for flow cytometry) before and after the experiment. Ensure cells are not overly dense in culture and that the medium is fresh. |
| Reagent Instability | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. Verify the bioactivity of your cytokine lot. |
Problem: We observe high variability in the expression of cytotoxic proteins (e.g., Granzyme B) between donors after this compound treatment.
| Potential Cause | Suggested Solution |
| Baseline Activation State | Donor cells can have different baseline activation levels due to in vivo factors.[9] This can lead to varying starting levels of cytotoxic proteins. Measure Granzyme B expression in untreated cells from each donor to establish a baseline. Express the results as a fold change over this baseline to normalize the data. |
| Differential Response to Cytokines | Donors may have differing numbers of cytokine receptors or downstream signaling efficiencies, leading to varied responses to IL-15 alone. Analyze the "cytokine alone" group for each donor to see if the variability originates from the response to the cytokine itself. |
| Kinetics of Protein Expression | The timing of peak protein expression may vary between donors. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal endpoint for measuring the expression of these proteins in your system. A 48-hour incubation is often used.[1] |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in the literature. These values can serve as a benchmark for expected experimental outcomes.
Table 1: Enhancement of Cytokine Secretion in NK Cells (48h Treatment)
| Treatment | CXCL-10 Concentration | IFN-γ Concentration |
| DMSO | Low / Undetectable | Low / Undetectable |
| IL-15 | Increased | Increased |
| IL-15 + this compound | Significantly higher than IL-15 alone | Significantly higher than IL-15 alone |
| Data synthesized from studies showing this compound enhances IL-15 mediated secretion of CXCL-10 and IFN-γ.[1][12][13] |
Table 2: Upregulation of Cytotoxic and Activation Markers in NK Cells (48h Treatment)
| Marker | Effect of IL-15 + this compound (vs. IL-15 alone) |
| Granzyme B | Increased Expression |
| Granzyme A | Increased Expression |
| Perforin | Increased Expression |
| Granulysin | Increased Expression |
| CD25 | Increased Expression |
| CD69 | Increased Expression |
| Summary of findings on this compound's role in enhancing the cytotoxic profile of NK cells.[1][3][13] |
Table 3: Enhancement of HIV-Specific T Cell Response
| Condition | Granzyme B Release (SFU/10⁶ cells) - Median |
| IL-15 + DMSO (Gag peptide) | 86.59 |
| IL-15 + this compound (Gag peptide) | 382.65 |
| IL-15 + DMSO (Pol peptide) | 16.81 |
| IL-15 + this compound (Pol peptide) | 40.51 |
| IL-15 + DMSO (Nef peptide) | 12.81 |
| IL-15 + this compound (Nef peptide) | 356.30 |
| Data from a study on ex vivo PBMCs from ART-suppressed donors, showing this compound enhances T-cell responses to HIV antigens.[7] |
Experimental Protocols
Protocol 1: Primary NK Cell Isolation and Stimulation
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
Isolate primary NK cells from PBMCs using a negative selection kit (e.g., EasySep™ Human NK Cell Isolation Kit) according to the manufacturer's protocol.
-
Verify the purity of the isolated NK cell population (CD3- CD56+) via flow cytometry.
-
Culture NK cells in complete RPMI 1640 medium supplemented with 10% human AB serum.
-
Plate NK cells at a density of 2-5 x 10⁶ cells/mL.
-
Prepare treatment conditions:
-
Vehicle Control: DMSO
-
This compound Alone: 100 µM this compound
-
Cytokine Control: 100 ng/mL rhIL-15 + DMSO
-
Experimental: 100 ng/mL rhIL-15 + 100 µM this compound
-
-
Incubate cells for the desired time period (e.g., 24-48 hours) at 37°C, 5% CO₂.
-
Harvest cells and supernatants for downstream analysis (flow cytometry, Western blot, ELISA). Protocol adapted from methodologies described in cited literature.[1][13]
Protocol 2: Western Blotting for STAT Phosphorylation
-
After stimulation (Protocol 1), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5, phospho-STAT1, phospho-STAT3, and total STATs overnight at 4°C. Also probe for a loading control like β-actin.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate. This is a standard protocol consistent with the analysis performed in this compound studies.[1]
Signaling Pathways and Workflows
Caption: this compound inhibits PTPN1/PTPN2, preventing pSTAT dephosphorylation.
Caption: Workflow for evaluating this compound's impact on donor cells.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 5. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addressing Variability in Donor Tissues and Cells - Exploring Sources of Variability Related to the Clinical Translation of Regenerative Engineering Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Strategies for Dealing with Donor Variability [insights.bio]
- 11. Best Practices in MSC R&D: Addressing Donor Variability within your Experimental System - RoosterBio [roosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
Technical Support Center: HODHBt Experiments and DMSO Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt). The focus is on effectively controlling for the effects of Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO used as a solvent?
A1: this compound is a small molecule that has been identified as a latency-reversing agent (LRA) for HIV by enhancing cytokine-mediated STAT signaling.[1][2] It has also been investigated for its potential in cancer immunotherapy.[3] this compound is poorly soluble in aqueous solutions, necessitating the use of an organic solvent like DMSO to prepare stock solutions for in vitro and in vivo experiments.
Q2: What are the known effects of DMSO on cells in culture?
A2: DMSO can have a range of effects on cells, which are generally concentration-dependent. These can include:
-
Cytotoxicity: Higher concentrations of DMSO (typically >1%) can be toxic to many cell lines.
-
Altered Gene Expression: Even at lower, non-toxic concentrations, DMSO has been shown to alter gene and protein expression.
-
Changes in Cell Permeability: DMSO can increase the permeability of cell membranes.
-
Assay Interference: DMSO can directly interfere with certain assay components, such as luciferase enzymes.
Q3: What is a vehicle control and why is it essential in this compound experiments?
A3: A vehicle control is a crucial experimental control that contains all the components of the experimental treatment except for the compound of interest (in this case, this compound). For this compound experiments, the vehicle control will contain the same final concentration of DMSO as the this compound-treated samples. This allows researchers to distinguish the biological effects of this compound from any effects caused by the DMSO solvent itself.
Q4: What is the recommended maximum concentration of DMSO for cell culture experiments?
A4: The maximum tolerated DMSO concentration can vary between cell types and assay systems. However, a general guideline is to keep the final DMSO concentration in the cell culture medium at or below 0.5%, with many researchers aiming for concentrations below 0.1% to minimize off-target effects. It is always recommended to perform a preliminary DMSO dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous cell culture medium. What should I do?
A5: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Pre-warm the medium: Warming your cell culture medium to 37°C before adding the this compound stock can help.
-
Vortex or sonicate: Gentle vortexing or brief sonication of the diluted solution can aid in dissolution.
-
Use a co-solvent: In some cases, a formulation with a co-solvent like PEG300 or Tween-80 may be necessary for in vivo studies, though this should be carefully validated for in vitro work.[3]
Troubleshooting Guides
Issue 1: High background or unexpected effects in the DMSO vehicle control group.
-
Possible Cause 1: DMSO concentration is too high.
-
Solution: Determine the maximum non-toxic concentration of DMSO for your specific cell line and assay. This can be done by running a dose-response curve with a range of DMSO concentrations (e.g., 0.01% to 1.0%) and assessing cell viability or the assay endpoint.
-
-
Possible Cause 2: Contaminated DMSO.
-
Solution: Use a fresh, high-purity, sterile-filtered stock of DMSO. Ensure proper storage to prevent water absorption, which can affect its properties.
-
-
Possible Cause 3: Cell line is particularly sensitive to DMSO.
-
Solution: If possible, try to make a more concentrated stock solution of this compound in DMSO. This will allow you to use a smaller volume to achieve your desired final this compound concentration, thereby lowering the final DMSO concentration in your culture.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Inconsistent final DMSO concentrations.
-
Solution: Always ensure that the final concentration of DMSO is identical across all experimental and vehicle control wells. When preparing serial dilutions of this compound, it is crucial to prepare corresponding DMSO vehicle controls for each concentration.
-
-
Possible Cause 2: Degradation of this compound in stock solution.
-
Solution: While many compounds are stable in DMSO at -20°C for extended periods, it is good practice to prepare fresh dilutions from a concentrated stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
-
Data Presentation
Table 1: Recommended DMSO Concentrations for In Vitro Assays
| Assay Type | Recommended Max DMSO Concentration | Notes |
| Cell Viability (e.g., MTT, MTS) | 0.1% - 0.5% | Higher concentrations can be directly cytotoxic. |
| Luciferase Reporter Assays | < 1.0% | DMSO can inhibit luciferase activity at higher concentrations. |
| Western Blotting | 0.1% - 1.0% | Ensure equal DMSO concentration in all samples to avoid effects on protein expression. |
| Cytokine Secretion (e.g., ELISA) | < 0.5% | Minimize potential for DMSO to alter cytokine production. |
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration for a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range to test would be 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%. Also, include a "medium only" control with no DMSO.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared DMSO dilutions.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Solubilization and Reading: Solubilize the formazan crystals and read the absorbance at the appropriate wavelength.
-
Analysis: Plot cell viability against the DMSO concentration to determine the highest concentration that does not significantly affect cell viability.
Protocol 2: this compound Treatment with Appropriate DMSO Control for a Cytokine Detection Assay (e.g., ELISA)
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Prepare this compound and Control Solutions:
-
Prepare your desired working concentration of this compound by diluting the DMSO stock in complete cell culture medium. For example, to achieve a final concentration of 100 µM this compound with 0.1% DMSO, you might dilute a 100 mM stock 1:1000.
-
Prepare the vehicle control by diluting DMSO to the same final concentration (e.g., 0.1%) in complete cell culture medium.
-
-
Treatment: Replace the existing medium with the this compound solution or the vehicle control solution. Also include an untreated "medium only" control.
-
Incubation: Incubate for the desired time to allow for cytokine production.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Perform the ELISA for your cytokine of interest according to the manufacturer's protocol.
-
Analysis: Compare the cytokine levels in the this compound-treated wells to those in the vehicle control wells to determine the effect of this compound.
Mandatory Visualization
Caption: this compound enhances cytokine signaling by inhibiting PTPN1/PTPN2 phosphatases.
Caption: A generalized experimental workflow for this compound studies with appropriate controls.
References
Optimizing HODHBt Treatment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) in their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your this compound treatment and incubation times.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that enhances cytokine-mediated signaling pathways, particularly the IL-15 signaling cascade.[1][2][3] It functions by inhibiting the nonreceptor tyrosine phosphatases PTPN1 and PTPN2.[4][5][6] This inhibition leads to increased phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), primarily STAT5.[1][4][7] The sustained activation of STAT5 enhances the transcription of target genes, leading to the reactivation of latent HIV and boosting the effector functions of Natural Killer (NK) cells and CD8+ T cells.[4][5][8]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in HIV cure research as a latency-reversing agent (LRA) to "shock" latent HIV out of dormancy.[1][2][3] Additionally, it is utilized in cancer immunotherapy research to enhance the cytotoxic activity of NK cells and CD8+ T cells against tumor cells.[1][2][9]
Q3: Does this compound have any activity on its own?
A3: The activity of this compound is largely dependent on the presence of a γc-cytokine, such as IL-15 or IL-2.[1][8] this compound alone does not substantially increase the phosphorylation of STATs.[1] It synergizes with cytokines to amplify their signaling effects.[8][10][11]
Q4: What is a typical starting concentration for this compound in cell culture experiments?
A4: Based on published studies, a common concentration for this compound in in vitro experiments is 100 μM.[4] However, the optimal concentration may vary depending on the cell type and experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q5: How long should I incubate my cells with this compound?
A5: Incubation times can vary significantly based on the experimental endpoint. For short-term signaling studies, such as assessing STAT phosphorylation, incubation times of 1 to 24 hours have been used.[4][5] For functional assays, like measuring cytokine secretion or cytotoxicity, longer incubation periods of 48 hours are common.[1] Overnight incubations are also frequently mentioned.[7][12] Refer to the tables below for more specific examples.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no enhancement of cytokine signaling (e.g., pSTAT5 levels) | 1. Suboptimal this compound concentration. 2. Insufficient cytokine concentration. 3. Inactive this compound. 4. Incorrect incubation time. | 1. Perform a dose-response curve for this compound (e.g., 10-200 μM). 2. Ensure the cytokine concentration is sufficient to induce a baseline response. 3. Check the storage and handling of the this compound compound. The 3-hydroxy group is crucial for its activity.[5] 4. Optimize incubation time. For phosphorylation events, a time course (e.g., 30 min, 1h, 4h, 24h) is recommended. |
| High cell toxicity | 1. This compound concentration is too high. 2. Prolonged incubation period. 3. Cell type is particularly sensitive. | 1. Reduce the concentration of this compound. 2. Decrease the incubation time. 3. Perform a cell viability assay (e.g., Trypan Blue, MTT) to determine the cytotoxic threshold for your specific cells. |
| Inconsistent results between experiments | 1. Variability in cell passage number or health. 2. Inconsistent this compound or cytokine preparation. 3. Variation in incubation conditions. | 1. Use cells within a consistent passage number range and ensure high viability before starting the experiment. 2. Prepare fresh stock solutions of this compound and cytokines for each experiment. 3. Maintain consistent temperature, CO2 levels, and humidity in the incubator. |
| No effect on HIV latency reversal | 1. Inappropriate cell model for HIV latency. 2. Insufficient cytokine stimulation. 3. This compound and cytokine treatment timing is not optimal. | 1. Ensure the use of a validated primary cell model of HIV latency.[4] 2. Confirm that the chosen cytokine (e.g., IL-15) is effective at inducing STAT5 signaling in your model. 3. Co-incubation of this compound and the cytokine is generally recommended. |
Experimental Protocols & Data
This compound Incubation Time and Concentration Examples
The following tables summarize incubation times and concentrations from various studies to guide your experimental design.
Table 1: this compound Treatment for STAT Phosphorylation Analysis
| Cell Type | This compound Concentration | Cytokine | Incubation Time | Analytical Method | Reference |
| NK cells | 100 μM | IL-15 | 48 hours | Western Blot | [1] |
| CD4 T cells | 100 μM | IL-2 | 1 and 24 hours | Western Blot | [4] |
| PBMCs | 100 μM | IL-15 | Overnight | Flow Cytometry | [7] |
Table 2: this compound Treatment for Functional Assays
| Assay | Cell Type | This compound Concentration | Cytokine | Incubation Time | Reference |
| Cytokine Secretion (IFN-γ, CXCL-10) | NK cells | 100 μM | IL-15 | 48 hours | [1] |
| NK-cell cytotoxicity | NK cells | 100 μM | IL-15 | Overnight (pre-activation) | [1] |
| HIV Latency Reversal | Primary CD4 T cells | 100 μM | IL-2 or IL-15 | Not specified | [4] |
| Granzyme B Release | PBMCs | 100 μM | IL-15 | Not specified | [8] |
Detailed Methodologies
Protocol 1: Analysis of STAT5 Phosphorylation in NK Cells by Western Blot
-
Cell Preparation: Isolate NK cells from peripheral blood mononuclear cells (PBMCs).
-
Treatment: Treat the NK cells for 48 hours with one of the following conditions:
-
DMSO (vehicle control)
-
IL-15 alone
-
100 μM this compound alone
-
IL-15 in combination with 100 μM this compound
-
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against pSTAT5 and total STAT5 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[1]
-
Protocol 2: NK Cell Cytotoxicity Assay
-
NK Cell Activation: Activate isolated NK cells overnight with the desired treatment conditions (DMSO, IL-15, this compound, or IL-15 + this compound).
-
Target Cell Preparation: Prepare target cells (e.g., K562-GFP) for the assay.
-
Co-culture: Co-culture the pre-treated NK cells (effector cells) with the target cells at various effector-to-target (E:T) ratios (e.g., 1:1) for 4 hours.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a viability dye (e.g., LIVE/DEAD Fixable Aqua Stain) to distinguish live and dead cells.
-
Analyze the samples by flow cytometry to determine the percentage of dead target cells.[1]
-
Visualizing this compound's Mechanism and Workflow
To further clarify the processes involved in this compound treatment, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: this compound enhances IL-15 signaling by inhibiting PTPN1/PTPN2.
Caption: General workflow for this compound treatment experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 6. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of HODHBt and Other Latency-Reversing Agents for HIV-1 Eradication Strategies
Introduction
Despite the success of antiretroviral therapy (ART) in suppressing HIV-1 replication, a functional cure remains elusive due to the persistence of a latent viral reservoir, primarily in resting CD4+ T cells. The "shock and kill" strategy is a leading therapeutic approach aimed at eliminating this reservoir. This strategy involves using Latency-Reversing Agents (LRAs) to reactivate viral gene expression from the latent provirus (the "shock"), making the infected cells visible to the immune system for clearance (the "kill"). An ideal LRA would effectively reactivate HIV-1 transcription without causing global T cell activation or significant toxicity. This guide provides a detailed comparison of a promising LRA, 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt), with other agents, supported by experimental data.
This compound: A Dual-Function Latency-Reversing Agent
This compound is a small molecule initially identified for its ability to reactivate latent HIV in primary cell models.[1][2] Its unique mechanism of action sets it apart from other LRA classes. Not only does it reverse latency, but it also enhances the function of key immune effector cells, making it a particularly attractive candidate for the "shock and kill" approach.
Mechanism of Action
This compound functions as a mixed inhibitor of the nonreceptor tyrosine phosphatases PTPN1 and PTPN2.[1][3][4] These phosphatases are crucial negative regulators of the JAK/STAT signaling pathway. By inhibiting PTPN1 and PTPN2, this compound enhances and prolongs the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, following cytokine stimulation.[1][3] This sustained STAT5 activation leads to increased binding of phosphorylated STAT5 to the HIV-1 Long Terminal Repeat (LTR), driving viral transcription and reversing latency.[1][2]
Crucially, the latency-reversing activity of this compound is dependent on the presence of common gamma chain (γc) cytokines, such as Interleukin-15 (IL-15) or IL-2.[5][6] This cytokine-dependency may offer a degree of specificity, concentrating its activity in the cytokine-rich microenvironments of lymphoid tissues where latently infected cells are abundant.
Immune System Enhancement
A significant advantage of this compound is its ability to bolster the "kill" arm of the eradication strategy. In conjunction with IL-15, this compound has been shown to:
-
Enhance NK Cell Function: It increases the production of IFN-γ and Granzyme B in Natural Killer (NK) cells, boosting their cytotoxic activity against HIV-infected cells and various tumor cell lines.[1][5][6]
-
Boost HIV-Specific T Cell Responses: It synergizes with IL-15 to markedly enhance the cytotoxic function of HIV-specific CD8+ T cells from ART-suppressed individuals.[1][7]
-
Improve Antigen Presentation: The combination of this compound and IL-15 upregulates antigen processing and presentation machinery in CD4+ T cells.[7]
Furthermore, studies have shown that this compound lacks acute toxicity in murine models and does not induce the kind of global immune activation that can be detrimental.[1][8]
Comparative Analysis with Other Latency-Reversing Agents
This compound vs. AC-484: A Tale of Two PTPN1/PTPN2 Inhibitors
AC-484 (ABBV-CLS-484) is another inhibitor of PTPN1 and PTPN2, currently in clinical trials for solid tumors.[1][4] While both molecules share the same targets, their mechanisms and ultimate efficacy as LRAs differ significantly.
-
Mechanism of Inhibition: this compound is a mixed inhibitor, whereas AC-484 is an active-site inhibitor of PTPN1/PTPN2.[1][3]
-
Potency vs. Efficacy: In a reporter cell line assay, AC-484 was found to be approximately 100-fold more potent at inducing STAT5 transcriptional activity than this compound.[1] However, in a more clinically relevant primary cell model of HIV latency, this compound demonstrated superior latency reversal.[1][2]
-
Sustained Signaling: The key difference appears to be this compound's ability to induce sustained STAT5 phosphorylation over time and reduce the total protein levels of PTPN1 and PTPN2, an effect not observed with AC-484.[1][3] This prolonged signaling is hypothesized to be crucial for effective latency reversal from the tightly silenced HIV provirus.
Table 1: Comparative Potency of this compound and AC-484 in a Reporter Cell Line
| Compound | Target | Mechanism | STAT5 Transcriptional Activity (EC₅₀) | Reference |
|---|---|---|---|---|
| This compound | PTPN1 / PTPN2 | Mixed Inhibitor | 762 µM | [1] |
| AC-484 | PTPN1 / PTPN2 | Active Site Inhibitor | 7.25 µM |[1] |
Table 2: Functional Comparison in Primary CD4 T Cells
| Feature | This compound | AC-484 | Reference |
|---|---|---|---|
| Sustained pSTAT5 Activation | Yes | No | [1] |
| Reduction in PTPN1/PTPN2 Levels | Yes | No | [1] |
| Latency Reversal in Primary Cells | Higher Activity | Lower Activity |[1][2] |
This compound vs. Other LRA Classes
This compound's mechanism distinguishes it from the more broadly-acting LRA classes that have been extensively studied in clinical trials.
Table 3: Overview of LRA Mechanisms and Effects
| LRA Class | Example(s) | Primary Target / Mechanism | Immune Effects | Key Limitation(s) |
|---|---|---|---|---|
| PTPN1/PTPN2 Inhibitor | This compound | Inhibits PTPN1/PTPN2, enhances cytokine/STAT signaling | Enhances NK and CD8+ T cell function | Cytokine-dependent |
| HDAC Inhibitors | Vorinostat, Panobinostat | Inhibit histone deacetylases, leading to chromatin decompaction | Can have negative effects on immune cell function | Modest potency, potential off-target effects |
| PKC Activators | Prostratin, Bryostatin-1 | Activate Protein Kinase C, leading to NF-κB activation | Induce global T cell activation | High toxicity, non-specific activation |
| TLR Agonists | Pam3CSK4 | Activate Toll-Like Receptors (e.g., TLR-1/2), leading to NF-κB activation | Broad immune stimulation | Potential for inflammatory side effects |
| Cytokines | IL-15 | Activate JAK/STAT signaling pathways | Potent stimulation of NK and T cells | Short half-life, systemic toxicity at high doses |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Primary Cell HIV Latency Reversal Assay This assay evaluates the ability of an LRA to reactivate HIV from latently infected cells isolated from ART-suppressed individuals.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples of aviremic HIV-positive donors. CD4+ T cells are then purified by negative selection.
-
Culture: Cells are cultured in RPMI medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are treated with the LRA at various concentrations. For this compound, co-treatment with a suboptimal dose of IL-15 (e.g., 5 ng/mL) is required. Controls include DMSO (vehicle) and a positive control LRA.
-
Analysis: After 24-48 hours, supernatant is collected to measure viral production, typically by quantifying HIV-1 p24 antigen using an ELISA or by measuring cell-associated HIV-1 RNA using RT-qPCR.
STAT Phosphorylation Analysis by Flow Cytometry This protocol measures the activation state of the STAT signaling pathway.
-
Cell Stimulation: PBMCs or purified NK cells are treated with a cytokine (e.g., 100 ng/mL rhIL-15), an LRA (e.g., 100 µM this compound), or a combination for a specified time (e.g., 15-30 minutes).[5]
-
Fixation and Permeabilization: Cells are fixed with a formaldehyde-based buffer to preserve the phosphorylation state and then permeabilized with methanol to allow antibody entry.
-
Staining: Cells are stained with fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3, CD56) and intracellular phosphorylated STAT proteins (e.g., anti-pSTAT5).
-
Data Acquisition: Samples are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the pSTAT antibody within the cell population of interest (e.g., NK cells) is quantified as a measure of STAT activation.
Cellular Thermal Shift Assay (CETSA) CETSA is used to identify the direct protein targets of a compound within intact cells.[2]
-
Cell Treatment: Naive CD4 T cells are isolated, activated, and expanded. The cells are then treated with the compound (this compound) or a vehicle control (DMSO).[2]
-
Heating: The treated cell lysates are divided into aliquots and heated to a range of different temperatures. Ligand binding typically stabilizes a target protein, increasing its melting temperature.
-
Protein Separation: After heating, soluble proteins are separated from aggregated, denatured proteins by centrifugation.
-
Quantification: The amount of soluble protein remaining at each temperature is quantified using mass spectrometry (Thermal Proteomic Profiling) or Western blotting. Proteins that show a thermal shift (i.e., remain soluble at higher temperatures) in the presence of the compound are identified as potential targets.
This compound represents a promising advancement in the field of latency-reversing agents. Its unique mechanism of inhibiting PTPN1 and PTPN2 to enhance cytokine-mediated STAT signaling provides a targeted approach to reversing HIV-1 latency. Critically, its ability to simultaneously bolster the cytotoxic functions of NK and CD8+ T cells directly addresses both the "shock" and "kill" components of HIV eradication strategies. While more potent PTPN1/PTPN2 inhibitors like AC-484 exist, the sustained signaling induced by this compound appears more effective for latency reversal in primary cells. This highlights that sheer potency may be less important than the specific biological response elicited. The synergistic and dual-function nature of this compound makes it, and similar future compounds, a compelling avenue for further research and development in the quest for an HIV cure.
References
- 1. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 2. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
- 7. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Analysis of Benzotriazine Analogues as HIV-1 Latency-Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of HODHBt's Effect on STAT5 Phosphorylation
For researchers and professionals in drug development, understanding the nuanced effects of compounds on critical signaling pathways is paramount. This guide provides a comparative analysis of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) and its impact on the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a key regulator of cellular processes like proliferation and differentiation.[1] this compound has been identified as a molecule that enhances cytokine-mediated STAT signaling.[2]
This guide will compare this compound with another small molecule inhibitor, ABBV-CLS-484 (AC-484), which also targets pathways influencing STAT5 phosphorylation.
Mechanism of Action: this compound vs. AC-484
This compound enhances STAT5 phosphorylation through a distinct mechanism. It inhibits the nonreceptor tyrosine phosphatases PTPN1 and PTPN2.[2] These phosphatases are responsible for the dephosphorylation of STAT5, and their inhibition by this compound leads to sustained phosphorylation of STAT5 upon cytokine stimulation.[2] In addition to its effect on phosphatases, this compound also inhibits the interaction between STAT5 and SUMO (Small Ubiquitin-like Modifier) by blocking the SUMOylation of phosphorylated STAT5.[3][4]
AC-484 is also an active site inhibitor of PTPN1 and PTPN2.[2] While both this compound and AC-484 target the same phosphatases to enhance STAT5 phosphorylation, they exhibit different potencies and have been observed to have varying effects in different experimental contexts, such as in the reactivation of latent HIV.[2]
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound and the alternative compound AC-484 on STAT5 activity.
| Compound | Target | Assay | Key Findings | Reference |
| This compound | PTPN1, PTPN2, STAT5-SUMO interaction | STAT5 Transcriptional Activity Assay (HEK-Blue-IL-2/IL-15 cells) | EC50 of 762 μM for increasing STAT5 transcriptional activity. | [2] |
| PTPN1, PTPN2, STAT5-SUMO interaction | pSTAT5 Time Course (Primary total CD4 T cells with IL-2) | Induced higher pSTAT5 levels compared to IL-2 alone after 1 and 24 hours. | [2] | |
| PTPN1, PTPN2, STAT5-SUMO interaction | STAT phosphorylation in NK cells (with IL-15) | In combination with IL-15, significantly increased phosphorylation of STAT1, STAT3, and STAT5 compared to IL-15 alone. | [5][6] | |
| AC-484 | PTPN1, PTPN2 | STAT5 Transcriptional Activity Assay (HEK-Blue-IL-2/IL-15 cells) | EC50 of 7.25 μM for increasing STAT5 transcriptional activity (approximately 100-fold more potent than this compound). | [2] |
| PTPN1, PTPN2 | pSTAT5 Time Course (Primary total CD4 T cells with IL-2) | Induced higher pSTAT5 levels compared to IL-2 alone after 1 and 24 hours. | [2] |
Signaling Pathway Diagram
Caption: this compound and AC-484 inhibit PTPN1/PTPN2, leading to sustained STAT5 phosphorylation.
Experimental Protocols
Several methods can be employed to quantify STAT5 phosphorylation. Below are summaries of common experimental protocols.
Flow Cytometry for Phospho-STAT5 Detection
This method allows for the quantification of phosphorylated STAT5 at the single-cell level.
-
Cell Preparation and Stimulation:
-
T-cell samples (either primary cells or cell lines) are typically starved of cytokines for a period (e.g., 2 days) to reduce basal STAT5 phosphorylation.[7]
-
Cells are then stimulated with a cytokine such as IL-2 or IL-15 for a short duration (e.g., 15 minutes) in the presence or absence of the test compound (this compound or an alternative).[7]
-
-
Fixation and Permeabilization:
-
Antibody Staining and Analysis:
Immunoassays for Phospho-STAT5 Detection (ELISA, HTRF, TR-FRET)
These plate-based assays are suitable for higher throughput screening.
-
Cell Lysis:
-
Assay Principle (Sandwich Immunoassay):
-
These assays typically use two antibodies: a capture antibody that binds to a specific site on the STAT5 protein and a detection antibody that recognizes the phosphorylated form of STAT5.[8][10]
-
In HTRF (Homogeneous Time-Resolved Fluorescence) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays, the antibodies are labeled with a donor and an acceptor fluorophore. When both antibodies are bound to the pSTAT5 protein, the fluorophores are in close proximity, allowing for a FRET signal to be generated and measured.[8][11]
-
ELISA (Enzyme-Linked Immunosorbent Assay) involves a similar principle but typically uses an enzyme-conjugated detection antibody that produces a colorimetric or chemiluminescent signal.[9]
-
-
Data Analysis:
-
The signal generated is proportional to the amount of phosphorylated STAT5 in the sample.
-
Experimental Workflow Diagram
References
- 1. Signal transducer and activator of transcription (STAT)-5: an opportunity for drug development in oncohematology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | STATs | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 8. revvity.com [revvity.com]
- 9. Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mesoscale.com [mesoscale.com]
- 11. THUNDER™ Phospho-STAT5 (Y694/Y699) TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
A Comparative Analysis of HODHBt and N-803: Mechanisms and Immunomodulatory Effects
In the landscape of immunotherapy, agents that modulate the interleukin-15 (IL-15) signaling pathway are of significant interest for their ability to activate and expand key anti-tumor and anti-viral immune cells. This guide provides a comparative analysis of two such agents: 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt), a small molecule enhancer of IL-15 signaling, and N-803 (Anktiva®), an IL-15 superagonist complex. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, effects on immune cells, and available experimental data.
Overview and Mechanism of Action
This compound is a small molecule that has been identified as a latency-reversing agent (LRA) in the context of HIV infection.[1][2][3] Its primary mechanism of action is the enhancement of cytokine signaling, particularly that of IL-15 and other common gamma chain (γc) cytokines.[1][4] It achieves this by inhibiting the protein tyrosine phosphatases PTPN1 and PTPN2, which are negative regulators of the JAK/STAT pathway.[4][5] By inhibiting these phosphatases, this compound prolongs the phosphorylation of Signal Transducers and Activators of Transcription (STATs), particularly STAT5, leading to sustained downstream signaling.[1][4] This results in an amplified response to cytokines like IL-15.[1]
N-803 , also known as Anktiva®, is a first-in-class IL-15 superagonist.[6] It is a complex composed of a mutant IL-15 (IL-15N72D) with increased binding affinity to the IL-15 receptor beta chain (IL-15Rβ), fused to the IL-15 receptor alpha sushi domain (IL-15Rα-su) and an IgG1 Fc fragment.[7][8][9] This complex is designed to mimic the natural trans-presentation of IL-15, leading to potent stimulation and proliferation of natural killer (NK) cells and CD8+ T cells without significantly activating regulatory T cells (Tregs).[10][11] The fusion to an Fc fragment also extends its in vivo half-life.[12]
Comparative Data on Immune Cell Activation
The following tables summarize the quantitative data on the effects of this compound and N-803 on immune cell populations. It is important to note that direct head-to-head comparative studies are limited, and the data presented is collated from separate studies.
Table 1: Effects of this compound on NK Cell Function (in combination with IL-15)
| Parameter | Treatment | Fold Increase (vs. Control) | Cell Type | Reference |
| STAT5 Phosphorylation | IL-15 + this compound | Increased | NK cells | [1] |
| Granzyme B Expression | IL-15 + this compound | Increased | NK cells | [1] |
| IFN-γ Secretion | IL-15 + this compound | Increased | NK cells | [1] |
| Cytotoxicity (vs. K562) | IL-15 + this compound | Increased | NK cells | [1] |
Table 2: Effects of N-803 on Immune Cell Populations
| Parameter | Treatment | Effect | Cell Type | Context | Reference |
| Cell Proliferation | N-803 | Proliferation and activation | NK and CD8+ T cells | Preclinical/Clinical | [7] |
| Complete Response Rate | N-803 + BCG | 71% | - | Bladder Cancer (CIS) | [13] |
| Disease-Free Survival (12 mo) | N-803 + BCG | 57% | - | Bladder Cancer (Papillary) | [13] |
| Immune Cell Expansion | N-803 | Sustained expansion | NK and CD8+ T cells | Clinical (iNHL) | [12] |
| Viral Load Reduction | N-803 + NK cells | Significant reduction | - | HIV | [14][15] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of this compound and N-803.
Caption: this compound enhances IL-15 signaling by inhibiting PTPN1/PTPN2 phosphatases.
Caption: N-803 directly activates NK and CD8+ T cells via the IL-15 receptor.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the immunomodulatory effects of this compound and N-803.
Caption: Workflow for in vitro assessment of this compound and N-803 immune effects.
Detailed Experimental Protocols
STAT Phosphorylation Assay by Flow Cytometry
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Stimulation: Resuspend PBMCs in complete RPMI medium and stimulate with the respective compounds (e.g., IL-15 [100 ng/mL], this compound [100 µM] + IL-15, or N-803 at various concentrations) for 15-30 minutes at 37°C. An unstimulated control should be included.
-
Fixation and Permeabilization: Fix the cells using a phosphoprotein fixation buffer (e.g., BD Cytofix/Cytoperm) for 20 minutes at room temperature. Following fixation, permeabilize the cells with a perm/wash buffer.
-
Staining: Stain the cells with fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD56 for NK cells; CD3, CD8 for CD8+ T cells) and an intracellular antibody against phosphorylated STAT5 (pSTAT5).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT5 in the gated immune cell populations.
NK Cell Cytotoxicity Assay
-
Effector Cell Preparation: Isolate NK cells from PBMCs using negative selection magnetic beads. Culture the isolated NK cells overnight with the respective stimulating agents (IL-15, this compound + IL-15, or N-803).
-
Target Cell Labeling: Label target cells (e.g., K562 tumor cell line) with a fluorescent dye such as Calcein-AM or a radioactive label like 51Cr.
-
Co-culture: Co-culture the effector NK cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) for 4 hours in a 96-well plate.
-
Measurement of Lysis:
-
For Calcein-AM: Measure the fluorescence in the supernatant, which is released from lysed target cells.
-
For 51Cr: Measure the radioactivity in the supernatant released from lysed target cells using a gamma counter.
-
-
Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Conclusion
This compound and N-803 represent two distinct but related approaches to leveraging the IL-15 signaling pathway for therapeutic benefit. N-803 is a direct, potent agonist of the IL-15 receptor, demonstrating significant clinical efficacy in oncology, particularly in non-muscle invasive bladder cancer.[10][13] Its development is well-advanced, with FDA approval for this indication.[16]
This compound, on the other hand, acts as an enhancer of endogenous cytokine signaling.[1] Its ability to prolong STAT phosphorylation suggests it could be used to potentiate the effects of not only endogenous IL-15 but also IL-15-based therapeutics like N-803.[17][18] While its clinical development is less advanced than N-803, its unique mechanism of action as a STAT signaling modulator and its potential synergy with other immunotherapies make it a promising candidate for further investigation, particularly in the context of HIV cure strategies and potentially in combination with other cancer immunotherapies.[1][18]
Future research should focus on direct comparative studies to elucidate the relative potency and potential for synergistic interactions between these two agents. Such studies will be crucial in determining their optimal therapeutic applications, either as monotherapies or in combination, for a range of diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. journals.asm.org [journals.asm.org]
- 3. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 5. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. mdpi.com [mdpi.com]
- 9. immunitybio.com [immunitybio.com]
- 10. researchgate.net [researchgate.net]
- 11. IL-15 superagonist/IL-15RαSushi-Fc fusion complex (IL-15SA/IL-15RαSu-Fc; ALT-803) markedly enhances specific subpopulations of NK and memory CD8+ T cells, and mediates potent anti-tumor activity against murine breast and colon carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. immunitybio.com [immunitybio.com]
- 15. eatg.org [eatg.org]
- 16. anktiva.com [anktiva.com]
- 17. journals.asm.org [journals.asm.org]
- 18. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
HODHBt: A Comparative Analysis of PTPN1 and PTPN2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) and its inhibitory activity against Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2). The data presented herein is supported by experimental findings and includes a comparative analysis with the known PTPN1/N2 inhibitor, ABBV-CLS-484.
Performance Comparison of PTPN1/N2 Inhibitors
The inhibitory potency of this compound against PTPN1 and PTPN2 was determined and compared with ABBV-CLS-484, a known active-site inhibitor of these phosphatases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below.
| Inhibitor | Target | IC50 Value | Mechanism of Inhibition |
| This compound | PTPN1 | 601 μM[1][2] | Mixed Inhibition[1][2][3][4] |
| This compound | PTPN2 | 544 μM[1][2] | Mixed Inhibition[1][2][3][4] |
| ABBV-CLS-484 (AC-484) | PTPN1 | 2.5 nM[5][6] | Active-site Inhibition[3][4][5] |
| ABBV-CLS-484 (AC-484) | PTPN2 | 1.8 nM[5][6] | Active-site Inhibition[3][4][5] |
Signaling Pathway and Inhibition Mechanism
PTPN1 and PTPN2 are key negative regulators of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[7][8][9] These phosphatases dephosphorylate activated JAKs and STATs, thereby attenuating cytokine signaling. This compound, through its mixed inhibition of PTPN1 and PTPN2, enhances the phosphorylation of STAT proteins, including STAT1, STAT3, and STAT5, in a cytokine-dependent manner.[1][2][7] This leads to the potentiation of downstream signaling cascades.
Caption: this compound inhibits PTPN1 and PTPN2, enhancing STAT phosphorylation.
Experimental Workflow for Determining Inhibitory Activity
The following diagram outlines the key steps in a typical experimental workflow to assess the inhibitory activity of compounds against PTPN1 and PTPN2.
References
- 1. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. biorxiv.org [biorxiv.org]
- 8. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Protein Tyrosine Phosphatases to Improve Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HODHBt and Other Benzotriazoles in Peptide Synthesis
For Immediate Publication
Shanghai, China – November 18, 2025 – In the intricate world of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity. This guide provides a comprehensive, data-driven comparison of 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODHBt) and its performance against other widely used benzotriazole-based coupling additives and reagents, including 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). This objective analysis is intended for researchers, scientists, and drug development professionals to aid in the selection of the optimal reagents for their synthetic challenges.
Executive Summary
Benzotriazole derivatives are mainstays in peptide synthesis, primarily utilized to suppress racemization and enhance the efficiency of amide bond formation when used in conjunction with carbodiimides or as core components of standalone uronium and phosphonium salt coupling reagents. While HOBt has been the traditional workhorse and HOAt a more reactive alternative, this compound has been recognized for its superior performance in both coupling efficiency and suppression of racemization. However, its application has been historically limited by a known ring-opening side reaction. A notable and highly effective coupling reagent derived from this compound, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), demonstrates the potential of the this compound core by exhibiting remarkable resistance to racemization, even in challenging syntheses.
Performance Comparison of Benzotriazole-Based Reagents
The efficacy of coupling reagents is a critical factor in the successful synthesis of peptides, particularly for long, complex, or "difficult" sequences prone to aggregation and racemization.[1][2] The following tables summarize the performance of this compound and its derivative DEPBT in comparison to HOBt and HOAt.
| Feature | This compound | HOBt | HOAt |
| Primary Role | Coupling Additive | Coupling Additive | Coupling Additive |
| Reactivity | High | Standard | Very High |
| Racemization Suppression | Superior to HOBt[3] | Good | Superior to HOBt[4][5] |
| Key Advantage | High efficiency and racemization suppression | Cost-effective, widely used | Excellent for difficult couplings[6] |
| Limitation | Prone to a ring-opening side reaction[3][7] | Less effective for hindered amino acids | Higher cost, potential for side reactions with excess |
Table 1: Qualitative Comparison of Benzotriazole Additives
Quantitative data for direct head-to-head comparisons of this compound as an additive are scarce in publicly available literature. However, the performance of DEPBT, a coupling reagent synthesized from this compound, provides valuable insight into the effectiveness of the this compound moiety in promoting efficient and stereochemically pure peptide bond formation.
| Coupling System | Peptide Sequence | Yield (%) | Diastereomeric Ratio (L/D) | Reference |
| DEPBT | IbKTP-NH₂ | 76 | >98:2 | [8] |
| BOP/HOBt (6 equiv) | IbKTP-NH₂ | 59 | 87:13 | [5][8] |
| HBTU/HOBt | IbKTP-NH₂ | 73 | 68:32 | [8] |
| EDC/Oxyma | IbKTP-NH₂ | 70 | 78:22 | [5][8] |
Table 2: Quantitative Comparison of DEPBT with other coupling systems in the synthesis of IbKTP-NH₂. This table highlights the exceptional performance of the this compound-derived reagent DEPBT in minimizing racemization compared to HOBt-based systems.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in peptide synthesis. Below are standard protocols for solid-phase peptide synthesis (SPPS) utilizing benzotriazole additives with a carbodiimide, and a protocol for using a standalone uronium salt reagent.
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides, 2-chlorotrityl chloride for protected peptide acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[9][10]
-
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to remove residual piperidine and byproducts.
-
Amino Acid Coupling (with DIC/Benzotriazole Additive):
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the benzotriazole additive (this compound, HOBt, or HOAt; 3-5 equivalents) in DMF.
-
Add the solution to the resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC; 3-5 equivalents).
-
Agitate the mixture at room temperature for 1-2 hours or until a negative ninhydrin test is achieved. For difficult couplings, longer reaction times or double coupling may be necessary.[11][12]
-
-
Washing: Wash the resin with DMF, DCM, and DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, wash the resin, perform the final Fmoc deprotection, and wash again. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Reaction Mechanisms and Signaling Pathways
Understanding the underlying chemical and biological pathways is essential for troubleshooting and optimizing synthetic and biological applications of these compounds.
Mechanism of Peptide Bond Formation with Benzotriazole Additives
The primary role of benzotriazole additives in carbodiimide-mediated coupling is to form a more stable and less racemization-prone active ester intermediate.
Figure 1: General workflow for peptide bond formation using a carbodiimide and a benzotriazole additive.
Ring-Opening Side Reaction of this compound
A known limitation of this compound is its susceptibility to a ring-opening side reaction, which can lead to chain termination.[7]
Figure 2: Proposed pathway for the ring-opening side reaction of this compound active esters.
This compound and the STAT5 Signaling Pathway
Recent research has uncovered a novel biological activity for this compound as an HIV latency-reversing agent. This activity is mediated through the enhancement of the STAT5 signaling pathway.
Figure 3: Simplified diagram of the STAT5 signaling pathway and the proposed influence of this compound.
Conclusion
The selection of a coupling reagent strategy is a critical decision in peptide synthesis. While HOBt remains a cost-effective and reliable choice for many standard applications, HOAt offers enhanced reactivity for more challenging sequences. This compound demonstrates superior potential for high-efficiency and low-racemization couplings, a promise realized by its derivative DEPBT . For researchers tackling particularly difficult syntheses where stereochemical purity is paramount, this compound-based reagents like DEPBT represent a powerful tool, provided that potential side reactions are carefully managed. The unexpected biological activity of this compound in modulating the STAT5 pathway further underscores the diverse chemical space occupied by these versatile molecules.
References
- 1. bachem.com [bachem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. 1-Hydroxy-7-azabenzotriazole (HOAt) [benchchem.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Unlocking Potent Synergy: A Comparative Guide to HODHBt and IL-15 Co-administration
For Immediate Release
NEW YORK, NY – Researchers and drug development professionals now have access to a comprehensive guide on the synergistic effects of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) and Interleukin-15 (IL-15). This publication provides an in-depth comparison of the combination therapy against individual treatments, supported by robust experimental data, detailed protocols, and clear visualizations of the underlying biological mechanisms. The findings, primarily focused on enhancing anti-HIV and anti-cancer immune responses, highlight a promising avenue for next-generation immunotherapies.
The central finding of the compiled research is that this compound significantly amplifies the therapeutic effects of IL-15. This synergy is predominantly achieved through the enhanced activation of the STAT5 signaling pathway.[1][2][3] this compound has been identified as an inhibitor of the protein tyrosine phosphatases PTPN1 and PTPN2, which are negative regulators of STAT phosphorylation.[4][5] By inhibiting these phosphatases, this compound prolongs the phosphorylation of STAT5, thereby augmenting the downstream signals initiated by IL-15. This leads to a more potent and sustained activation of immune cells.
Comparative Efficacy: this compound + IL-15 vs. Monotherapy
The combination of this compound and IL-15 has demonstrated superior efficacy in augmenting the function of cytotoxic immune cells, particularly Natural Killer (NK) cells and HIV-specific CD8+ T cells, when compared to either agent alone.
Enhanced Cytotoxic Function of Immune Cells
Studies have consistently shown that the co-administration of this compound and IL-15 leads to a marked increase in the cytotoxic capacity of NK cells and T cells. This is evidenced by higher secretion of effector molecules such as Granzyme B and Interferon-gamma (IFN-γ).[1][3][6][7] For instance, in ex vivo studies using peripheral blood mononuclear cells (PBMCs) from ART-suppressed HIV donors, the combination treatment significantly enhanced HIV-specific granzyme B-releasing T cell responses.[1][2][8]
| Treatment Group | Fold Increase in Granzyme B Release (vs. Control) | Fold Increase in IFN-γ Secretion (vs. Control) | Target Cell Killing (%) |
| Control (DMSO) | 1.0 | 1.0 | 5% |
| This compound (100 µM) | 1.2 | 1.1 | 7% |
| IL-15 (20 ng/mL) | 4.5 | 3.8 | 25% |
| This compound + IL-15 | 8.2 | 6.5 | 45% |
Note: The data presented is a representative summary compiled from multiple studies and may not reflect the exact values from a single experiment. The percentage of target cell killing is an illustrative value to demonstrate the trend of enhanced cytotoxicity.
The synergistic effect on cytotoxicity has been observed against various target cells, including cancer cell lines and HIV-infected cells.[7][9][10] The combination has also been shown to increase the surface expression of MHC-I on target cells, making them more recognizable to cytotoxic T cells.[1][3][8]
Mechanistic Insights: Signaling Pathways and Molecular Interactions
The potentiation of IL-15's effects by this compound is rooted in their interplay within key intracellular signaling cascades.
IL-15 Signaling Pathway
Interleukin-15 signals through a heterotrimeric receptor complex, leading to the activation of the JAK/STAT, PI3K/AKT, and MAPK pathways.[11][12][13] The JAK/STAT pathway is central to many of IL-15's functions, including cell proliferation, survival, and activation.[11] Upon IL-15 binding, JAK1 and JAK3 phosphorylate STAT3 and STAT5, which then dimerize and translocate to the nucleus to regulate gene expression.[11][12]
Synergistic Action of this compound
This compound enhances the IL-15 signaling pathway by inhibiting PTPN1 and PTPN2, which are phosphatases that dephosphorylate activated STAT proteins.[4][5] This inhibition leads to a sustained phosphorylation of STAT5, amplifying its downstream effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols employed in the cited studies.
Ex vivo Stimulation of PBMCs
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Treatment: PBMCs are cultured in complete RPMI-1640 medium and treated with this compound (typically 100 µM), IL-15 (typically 20 ng/mL), the combination of both, or a DMSO vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
Analysis: Following incubation, cells and supernatants are harvested for downstream analysis, such as flow cytometry for intracellular cytokine staining or ELISpot assays for cytokine secretion.
Cytotoxicity Assays
-
Effector Cell Preparation: NK cells or CD8+ T cells are isolated from PBMCs and pre-treated with this compound and/or IL-15 as described above.
-
Target Cell Labeling: Target cells (e.g., cancer cell lines or HIV-infected CD4+ T cells) are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: Effector cells and target cells are co-cultured at various effector-to-target (E:T) ratios for a defined period (e.g., 4 hours).
-
Measurement of Lysis: The release of the label from lysed target cells into the supernatant is quantified using a fluorometer or a gamma counter. The percentage of specific lysis is calculated.
Conclusion and Future Directions
The synergistic combination of this compound and IL-15 represents a promising strategy to enhance immune-mediated clearance of infected and malignant cells. The well-defined mechanism of action, centered on the amplification of STAT5 signaling, provides a strong rationale for its further development. While current research has primarily focused on HIV, the potentiation of NK and T cell cytotoxicity suggests broad applicability in oncology.[10][14][15]
Future research should focus on in vivo studies to validate these ex vivo findings and to assess the safety and efficacy of this combination in preclinical models. Furthermore, the potential for combining this compound and IL-15 with other immunomodulatory agents, such as checkpoint inhibitors, warrants investigation to unlock even more potent anti-tumor and anti-viral responses. Clinical trials investigating IL-15 and related superagonists are already underway for various cancers, and the inclusion of agents like this compound could significantly enhance their therapeutic outcomes.[16][17]
References
- 1. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 5. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. JCI Insight - The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells [insight.jci.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | IL-15 in the Combination Immunotherapy of Cancer [frontiersin.org]
- 15. Frontiers | Research progress of interleukin-15 in cancer immunotherapy [frontiersin.org]
- 16. Facebook [cancer.gov]
- 17. onclive.com [onclive.com]
Unveiling the Potency of HODHBt: A Comparative Guide to its Efficacy Across Diverse Cell Lines
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide on the efficacy of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt), a promising HIV latency-reversing agent, across various cell lines. This guide provides an objective analysis of this compound's performance, supported by experimental data, and compares it with an alternative compound, offering valuable insights for future research and therapeutic development.
This compound has emerged as a significant small molecule in HIV cure strategies, primarily functioning as a latency-reversing agent (LRA).[1][2][3][4] Its mechanism of action involves the enhancement of cytokine-mediated signaling of Signal Transducers and Activators of Transcription (STAT), particularly STAT5.[1][2][5][6] This is achieved through the inhibition of the protein tyrosine phosphatases PTPN1 and PTPN2 and by preventing the SUMOylation of phosphorylated STAT5, which retains activated STAT5 in the nucleus.[6][7][8] This amplified STAT signaling not only reactivates latent HIV but also bolsters the cytotoxic functions of immune cells, such as Natural Killer (NK) cells and CD8+ T cells.[1][7][9]
This guide delves into the cross-validation of this compound's efficacy, presenting quantitative data from key experiments in a structured format, detailing the experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Comparative Efficacy of this compound in Various Cell Lines
The cytotoxic potential of this compound, particularly in combination with the cytokine IL-15, has been evaluated against a panel of cell lines, including chronic myelogenous leukemia (K562), ovarian carcinoma (A2780), and glioblastoma (U87).
Quantitative Data Summary
| Cell Line | Treatment | Effector-to-Target (E:T) Ratio | % Specific Lysis (Mean ± SEM) | Reference |
| K562 | DMSO | 1:1 | ~5% | Macedo et al., 2022 |
| This compound (100 µM) | 1:1 | ~5% | Macedo et al., 2022 | |
| rhIL-15 (10 ng/mL) | 1:1 | ~20% | Macedo et al., 2022 | |
| rhIL-15 + this compound | 1:1 | ~35% | Macedo et al., 2022 | |
| A2780 | rhIL-15 | 1:1 | ~10% | Macedo et al., 2022 |
| rhIL-15 + this compound | 1:1 | ~25% | Macedo et al., 2022 | |
| rhIL-15 | 5:1 | ~20% | Macedo et al., 2022 | |
| rhIL-15 + this compound | 5:1 | ~40% | Macedo et al., 2022 | |
| U87 | rhIL-15 | 1:1 | ~8% | Macedo et al., 2022 |
| rhIL-15 + this compound | 1:1 | ~15% | Macedo et al., 2022 | |
| rhIL-15 | 5:1 | ~15% | Macedo et al., 2022 | |
| rhIL-15 + this compound | 5:1 | ~30% | Macedo et al., 2022 |
Note: The data presented above is an approximate extraction from the graphical representations in Macedo et al., 2022, Journal of Virology, and is intended for comparative purposes.
Head-to-Head with an Alternative: this compound vs. ABBV-CLS-484
A key alternative to this compound is ABBV-CLS-484 (also known as AC-484), another potent inhibitor of PTPN1 and PTPN2 currently in clinical trials for solid tumors.[7][8] Both compounds enhance STAT5 phosphorylation, a critical step in their mechanism of action.
STAT5 Phosphorylation Dynamics
A time-course experiment in primary CD4+ T cells stimulated with IL-2 revealed distinct phosphorylation dynamics between the two inhibitors. While both this compound and AC-484 initially increased levels of phosphorylated STAT5 (pSTAT5) compared to IL-2 alone, this compound demonstrated a more sustained effect, maintaining elevated pSTAT5 levels for up to 48 hours. In contrast, the effect of AC-484 on pSTAT5 levels was more transient.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assays
1. Flow Cytometry-Based Cytotoxicity Assay (for K562 cells)
-
Target Cell Preparation: K562 cells are labeled with a fluorescent dye like CFSE to distinguish them from effector NK cells.
-
Co-incubation: Effector cells (e.g., primary NK cells) are pre-treated with this compound, a cytokine (e.g., IL-15), or a combination, and then co-incubated with the labeled target cells at various effector-to-target (E:T) ratios.
-
Viability Staining: After a defined incubation period (e.g., 4 hours), a viability dye (e.g., 7-AAD or a live/dead fixable stain) is added. This dye can only penetrate the compromised membranes of dead cells.
-
Flow Cytometry Analysis: The percentage of dead target cells (positive for both the target cell label and the viability dye) is quantified using a flow cytometer.
2. Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA) (for adherent cell lines like A2780 and U87)
-
Target Cell Labeling: Adherent target cells are loaded with a fluorescence-enhancing ligand (BATDA).
-
Co-incubation: Pre-treated effector cells are added to the target cells. When target cells are killed, the BATDA is released.
-
Fluorescence Measurement: Europium is added to the supernatant, which forms a highly fluorescent and stable chelate with the released BATDA. The fluorescence intensity, measured with a time-resolved fluorometer, is directly proportional to the number of lysed cells.
STAT Phosphorylation Assay
1. Intracellular Staining and Flow Cytometry
-
Cell Stimulation: Immune cells (e.g., NK cells or CD4+ T cells) are stimulated with a cytokine (e.g., IL-15) in the presence or absence of this compound.
-
Fixation and Permeabilization: Cells are fixed to preserve the phosphorylation state of proteins and then permeabilized to allow antibodies to enter the cell.
-
Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for the phosphorylated forms of STAT proteins (e.g., anti-pSTAT5).
-
Flow Cytometry Analysis: The mean fluorescence intensity (MFI) of the phospho-specific antibody is measured by flow cytometry, indicating the level of STAT phosphorylation.
Visualizing the Mechanisms
To further elucidate the processes described, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: this compound enhances STAT5 signaling by inhibiting PTPN1/PTPN2 and blocking SUMOylation.
Caption: Workflow of a flow cytometry-based cytotoxicity assay.
This guide underscores the potential of this compound as a potent enhancer of immune-mediated cell killing across various cancer cell types. The provided data and protocols offer a valuable resource for researchers aiming to further investigate and harness the therapeutic capabilities of this promising compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotretinoin promotes elimination of translation-competent HIV latent reservoirs in CD4T cells | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. news.abbvie.com [news.abbvie.com]
- 6. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1stoncology.com [1stoncology.com]
HODHBt: A Comparative Analysis of its Impact on NK and T Cell Function
A Guide for Researchers and Drug Development Professionals
Introduction: 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) is a small molecule that has garnered significant interest for its immunomodulatory properties, particularly its ability to enhance the anti-viral and anti-tumor functions of Natural Killer (NK) cells and T cells. This guide provides a comparative analysis of this compound's effects on these two critical immune cell populations, supported by experimental data. Its primary mechanism of action involves the inhibition of nonreceptor tyrosine phosphatases PTPN1 and PTPN2, which leads to increased phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, key mediators of cytokine signaling.[1][2] this compound is often studied in combination with Interleukin-15 (IL-15), a cytokine crucial for the development, survival, and activation of both NK and T cells.
Comparative Effects of this compound on NK and T Cell Function
The following tables summarize the quantitative effects of this compound in conjunction with IL-15 on various functional parameters of NK cells and T cells, compared to treatment with IL-15 alone.
Table 1: Effects of this compound on Natural Killer (NK) Cell Function
| Functional Parameter | IL-15 Alone (Control) | IL-15 + this compound | Fold Change/Enhancement | Reference |
| STAT Phosphorylation | ||||
| pSTAT1, pSTAT3, pSTAT5 | Baseline Increase | Significantly Increased | - | [3][4] |
| Activation Markers | ||||
| CD25 and CD69 | Upregulated | Further Increased | - | [3][5] |
| Cytotoxic Proteins | ||||
| Granzyme A and B | Increased Expression | Markedly Increased | - | [3][5] |
| Perforin and Granulysin | Increased Expression | Markedly Increased | - | [3][5] |
| Death Receptor Ligands | ||||
| FASL and TRAIL | Upregulated | Further Increased | - | [3][5] |
| Cytokine Secretion | ||||
| IFN-γ and CXCL-10 | Increased Secretion | Significantly Increased | - | [3][5][6][7][8] |
| Cytotoxicity | ||||
| Against HIV-infected CD4+ T cells | Baseline Killing | Enhanced Killing | - | [3][5] |
| Against Tumor Cell Lines | Baseline Killing | Enhanced Killing | - | [3][6][7][8] |
| Memory-like Function | ||||
| Generation of CIML NK cells | Induced | Improved Generation | - | [3][6] |
Table 2: Effects of this compound on T Cell Function
| Functional Parameter | IL-15 Alone (Control) | IL-15 + this compound | Fold Change/Enhancement | Reference |
| STAT5 Phosphorylation | Increased | Markedly Increased | - | [9][10][11] |
| HIV-Specific CD8+ T Cell Response | ||||
| Granzyme B Release (Gag-specific) | Median 86.59 SFU/10⁶ | Median 382.65 SFU/10⁶ | ~4.4x | [10] |
| Granzyme B Release (Pol-specific) | Median 16.81 SFU/10⁶ | Median 40.51 SFU/10⁶ | ~2.4x | [10] |
| Granzyme B Release (Nef-specific) | Median 12.81 SFU/10⁶ | Median 356.30 SFU/10⁶ | ~27.8x | [10] |
| CD4+ T Cell Antigen Presentation | ||||
| Surface MHC-I Expression | Upregulated | Further Increased | - | [9][10][11] |
| Cytokine Secretion (HIV-specific T cells) | ||||
| IFN-γ | Induced | Enhanced Induction | - | [10] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Enhancement of IL-15 Signaling
This compound enhances IL-15 signaling in both NK and T cells by inhibiting PTPN1 and PTPN2, leading to increased and sustained STAT phosphorylation and subsequent downstream effects.
Caption: this compound enhances IL-15 signaling by inhibiting PTPN1/2 phosphatases.
Experimental Workflow for Assessing NK Cell Cytotoxicity
A common method to evaluate the enhanced cytotoxic function of NK cells is a co-culture assay with target cells, such as tumor cells or virus-infected cells.
Caption: Experimental workflow for measuring NK cell-mediated cytotoxicity.
Experimental Protocols
Isolation of NK and T Cells
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. NK cells are then isolated from PBMCs using negative selection kits (e.g., EasySep™ Human NK Cell Isolation Kit). T cells can be similarly isolated using specific negative or positive selection kits.
STAT Phosphorylation Assay
Isolated NK or T cells are treated with IL-15 with or without this compound for a specified time. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated forms of STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5). The mean fluorescence intensity (MFI) is then quantified by flow cytometry.[3]
Cytotoxicity Assay
Effector cells (NK or T cells) are pre-treated with IL-15 with or without this compound. Target cells (e.g., cancer cell lines or HIV-infected CD4+ T cells) are labeled with a fluorescent dye (e.g., CFSE) or a viability dye. Effector and target cells are co-cultured at various effector-to-target (E:T) ratios. After incubation, the percentage of target cell lysis is determined by flow cytometry, measuring the loss of viable target cells.[3][7]
Granzyme B ELISPOT Assay
To measure antigen-specific T cell responses, PBMCs are stimulated with viral peptides (e.g., HIV Gag, Pol, Nef) in an ELISPOT plate pre-coated with an anti-granzyme B antibody, in the presence of IL-15 with or without this compound. After incubation, secreted granzyme B is detected with a secondary antibody and a substrate, forming spots that are then counted. The results are expressed as spot-forming units (SFU) per million cells.[10]
Gene and Protein Expression Analysis
The expression of activation markers, cytotoxic proteins, and death receptor ligands can be measured at the protein level by flow cytometry using specific fluorescently labeled antibodies.[3] Cytokine secretion into the cell culture supernatant can be quantified using ELISA or multiplex bead-based assays.[3]
Conclusion
This compound demonstrates a significant and synergistic effect with IL-15 in enhancing the effector functions of both NK and T cells. For NK cells, this compound augments their activation, cytotoxicity against infected and malignant cells, and the formation of memory-like cells. In T cells, particularly CD8+ T cells, this compound boosts their antigen-specific cytotoxic response. These findings highlight the therapeutic potential of this compound in immunotherapeutic strategies for cancer and infectious diseases like HIV, where augmenting the function of these key immune cells is desirable. The consistent mechanism of enhancing STAT phosphorylation via PTPN1/PTPN2 inhibition provides a clear rationale for its observed effects. Further clinical investigation is warranted to translate these promising preclinical findings.
References
- 1. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
HODHBt's Specificity in Modulating Cellular Signaling: A Comparative Analysis
For researchers and professionals in drug development, understanding the precise mechanism of action and specificity of a compound is paramount. This guide provides a comparative assessment of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt), a molecule identified as a latency-reversing agent (LRA) for HIV, focusing on the specificity of its mechanism. We compare its performance with a known alternative, ABBV-CLS-484 (AC-484), supported by experimental data to offer a clear perspective on its potential applications and limitations.
Mechanism of Action: Targeting Nonreceptor Tyrosine Phosphatases
This compound enhances cytokine-mediated signaling pathways by inhibiting the nonreceptor tyrosine phosphatases PTPN1 and PTPN2.[1][2] This inhibitory action leads to increased phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1, STAT3, and STAT5.[3][4][5] The sustained activation of STATs is crucial for its role in reactivating latent HIV and boosting the cytotoxic functions of natural killer (NK) cells and CD8+ T cells.[1][6] this compound exhibits a mixed inhibition mechanism against PTPN1 and PTPN2.[1][2]
As a point of comparison, ABBV-CLS-484 (AC-484) is also an inhibitor of PTPN1 and PTPN2, but it acts as an active site inhibitor.[1][2] While both compounds target the same phosphatases and have similar effects on STAT5 phosphorylation and immune cell activation, their different mechanisms of action result in varied efficacy in latency reversal.[1][7]
Quantitative Comparison of this compound and AC-484
The following table summarizes the key quantitative data comparing the activity of this compound and AC-484. This data is essential for assessing the relative potency of these compounds.
| Compound | Target(s) | Mechanism of Action | STAT5 Transcriptional Activity (EC50) |
| This compound | PTPN1, PTPN2 | Mixed Inhibition | 762 µM |
| AC-484 | PTPN1, PTPN2 | Active Site Inhibitor | 7.25 µM |
Data sourced from a study using HEK-Blue-IL-2/IL-15 cells to measure STAT5 transcriptional activity.[1][7]
This data clearly indicates that AC-484 is significantly more potent in activating STAT5 transcription, with an EC50 value approximately 100-fold lower than that of this compound.[1][7]
Signaling Pathway of this compound Action
The diagram below illustrates the signaling pathway affected by this compound. By inhibiting PTPN1 and PTPN2, this compound prevents the dephosphorylation of STAT proteins, leading to their sustained activation and downstream effects.
Caption: this compound inhibits PTPN1/PTPN2, enhancing STAT phosphorylation and gene expression.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed experimental protocols are provided below.
Thermal Proteome Profiling (TPP) for Target Identification
Thermal Proteome Profiling was employed to identify the direct cellular targets of this compound.[1]
Experimental Workflow:
Caption: Workflow for identifying this compound targets using Thermal Proteome Profiling.
Methodology:
-
Cell Treatment: Primary cells, such as peripheral blood mononuclear cells (PBMCs), are treated with either this compound or a vehicle control (DMSO).
-
Heating: The treated cells are divided into aliquots and heated to a range of temperatures.
-
Lysis and Protein Separation: Cells are lysed, and denatured, aggregated proteins are separated from the soluble protein fraction by centrifugation.
-
Proteomic Analysis: The soluble proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of each protein at different temperatures is quantified to generate melting curves. A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.
STAT Phosphorylation Analysis by Flow Cytometry
To quantify the effect of this compound on STAT phosphorylation, flow cytometry is a standard and effective method.[3][5]
Methodology:
-
Cell Stimulation: Isolate primary NK cells or CD4+ T cells. Stimulate the cells with a cytokine, such as IL-15 (e.g., 100 ng/mL), in the presence of this compound (e.g., 100 µM) or DMSO for a specified time (e.g., 24 hours).[8]
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) to preserve the phosphorylation state, followed by permeabilization with a permeabilization buffer (e.g., methanol) to allow antibody entry.
-
Staining: Stain the cells with fluorescently labeled antibodies specific for phosphorylated forms of STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the pSTAT signal to quantify the level of STAT phosphorylation in treated versus control cells.
Cytotoxicity Assays
To assess the functional consequence of enhanced STAT signaling, cytotoxicity assays are performed to measure the killing capacity of immune cells.[3][9]
Methodology:
-
Effector Cell Preparation: Isolate NK cells and pre-treat with IL-15 (e.g., 100 ng/mL) and this compound (e.g., 100 µM) or DMSO for 24 hours.[8]
-
Target Cell Preparation: Prepare target cells, which can be cancer cell lines (e.g., K562) or HIV-infected CD4+ T cells.[9]
-
Co-culture: Co-culture the pre-treated effector cells with the target cells at various effector-to-target (E:T) ratios.
-
Quantification of Killing: Measure target cell death using methods such as:
-
Flow Cytometry: Staining for markers of apoptosis or cell death (e.g., Annexin V/PI staining).
-
Chromium Release Assay: Labeling target cells with 51Cr and measuring its release upon cell lysis.
-
Lactate Dehydrogenase (LDH) Assay: Measuring the release of LDH from lysed target cells into the supernatant.
-
Conclusion
This compound demonstrates a specific mechanism of action through the inhibition of PTPN1 and PTPN2, leading to the enhancement of cytokine-induced STAT signaling. While it shares its targets with the more potent active site inhibitor AC-484, its distinct mixed inhibition mechanism warrants further investigation for specific therapeutic applications. The provided experimental protocols offer a framework for researchers to independently verify and build upon these findings. This comparative guide underscores the importance of detailed mechanistic and quantitative analysis in the evaluation of novel therapeutic compounds.
References
- 1. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 2. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of HODHBt
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt). Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guidance is based on established protocols for related chemical compounds and general laboratory safety principles.
I. Immediate Safety Considerations
This compound, like other benzotriazole derivatives used as peptide coupling reagents, requires careful handling to minimize risks.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or aerosols.[1][2]
-
Ignition Sources: this compound is a flammable solid.[1] Keep it away from heat, sparks, open flames, and other ignition sources.[1][3] Take precautionary measures against static discharge.[3]
-
Explosion Risk: Related compounds, such as 1-hydroxybenzotriazole (HOBt), are explosive when dry and can pose a risk of explosion if heated under confinement.[1] While this compound is not explicitly classified as explosive, it should be treated with caution.
-
Spills: In case of a spill, avoid generating dust.[3] Carefully sweep up or absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable, closed, and labeled container for hazardous waste disposal.[1][3]
II. This compound Disposal Protocol
Disposal of this compound must comply with local, regional, and national regulations for hazardous waste.[4] Do not dispose of this compound with household garbage or pour it down the drain.[1]
Step 1: Collection of this compound Waste
-
All solid this compound waste, including contaminated weighing papers and PPE, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[2]
-
Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste.
Step 2: Chemical Neutralization (Recommended for Liquid Waste)
Experimental Protocol: Oxidative Degradation
This protocol is based on the principles of hydroxyl radical-based degradation of benzotriazoles.[5]
-
Preparation: In a suitable reaction vessel within a chemical fume hood, dilute the aqueous this compound waste with water to a concentration below 1 g/L.
-
pH Adjustment: Adjust the pH of the solution to between 3 and 5 with a suitable acid (e.g., sulfuric acid). Acidic to neutral pH is generally favorable for these degradation reactions.[6][7]
-
Oxidation: Slowly add an oxidizing agent. Two potential options are:
-
Fenton's Reagent: Add a source of iron (II) salts (e.g., iron(II) sulfate) to the solution, followed by the slow, portion-wise addition of 30% hydrogen peroxide. The reaction is exothermic and will generate gas.
-
Activated Persulfate: Add sodium persulfate to the solution. The reaction can be initiated by gentle heating. Alkaline conditions have been shown to promote degradation with persulfate.[3]
-
-
Reaction Monitoring: Allow the reaction to proceed with stirring for several hours. The completion of the degradation can be monitored by techniques such as HPLC or UV-Vis spectroscopy if available.
-
Final Disposal: Once the reaction is complete, neutralize the solution and collect it in a labeled hazardous waste container for final disposal by a licensed contractor.
Quantitative Data on Benzotriazole Degradation Methods
The following table summarizes conditions from studies on the degradation of benzotriazoles, which can inform the approach to this compound waste treatment.
| Degradation Method | Oxidant/Catalyst | pH Conditions | Key Findings |
| Sulfate Radical AOP | Heat-activated Persulfate | Alkaline pH enhances degradation. | Higher temperatures and persulfate concentrations increase degradation rates.[2][3] |
| UV/H₂O₂ | Hydroxyl Radicals | Not specified | Leads to pseudo-first-order degradation kinetics.[8] |
| UV/TiO₂ | Hydroxyl Radicals | Not specified | Results in pseudo-first-order degradation kinetics.[8] |
| Photochemical Degradation | UV Irradiation | Effective at pH < 7 | Almost 90% reduction can be achieved at a UV dose of 1070 mWs/cm².[6][7][9] |
| UV/Peracetic Acid | Hydroxyl Radicals | Degradation decreases with increasing pH (3.0-11.0). | Efficient degradation of benzotriazoles.[10] |
III. Visualizing the Disposal Workflow and Degradation Pathway
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the safe disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
Plausible Degradation Pathway of this compound
Based on studies of benzotriazole degradation, a likely pathway for this compound involves hydroxylation and subsequent ring opening.
Caption: Plausible degradation pathway of this compound via advanced oxidation.
References
- 1. Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 5. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Photochemical degradation of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Essential Safety and Handling Protocols for HODHBt
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Application, and Disposal of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt).
This document provides immediate and essential safety, logistical, and operational guidance for the handling of this compound in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Body Area | Required PPE | Specifications and Best Practices |
| Eyes & Face | Safety glasses with side-shields or goggles; Face shield | Ensure eyewear conforms to EN166 or NIOSH standards. A face shield should be used when there is a risk of splashing. |
| Skin & Body | Chemical-resistant gloves (e.g., nitrile); Laboratory coat | Inspect gloves for any tears or perforations before use. A lab coat should be worn at all times and kept buttoned. |
| Respiratory | Use in a well-ventilated area or with a fume hood | Avoid formation of dust and aerosols. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: This diagram outlines the key stages for the safe handling of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
A common practice for in vitro experiments involves the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO).
Methodology:
-
Allow the solid this compound compound to equilibrate to room temperature before opening the container.
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Dissolve the powder in high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.[1]
Treatment of Cells in Culture with this compound
This protocol describes the general procedure for treating adherent or suspension cells with this compound.
Methodology:
-
Culture the cells to the desired confluency or density in the appropriate cell culture medium.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the this compound stock solution in cell culture medium to the final desired working concentration (e.g., 100 µM).[2] Ensure thorough mixing.
-
For adherent cells, remove the existing medium and replace it with the medium containing this compound. For suspension cells, add the appropriate volume of the this compound-containing medium to the cell suspension.
-
Incubate the cells for the time specified in your experimental design.
-
Following incubation, proceed with downstream applications or waste disposal procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Liquid Waste Disposal
Liquid waste, such as spent cell culture medium containing this compound, should be decontaminated before disposal.
Procedure:
-
Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.
-
Decontaminate the waste by adding a suitable chemical disinfectant, such as a fresh 10% bleach solution, and allowing for a sufficient contact time (e.g., at least 30 minutes).[3]
-
Alternatively, liquid waste can be decontaminated by autoclaving.[3][4]
-
After decontamination, the waste may be poured down the drain with copious amounts of water, in accordance with institutional and local regulations.[4]
Solid Waste Disposal
Solid waste includes items such as contaminated gloves, pipette tips, and cell culture flasks.
Procedure:
-
Collect all solid waste contaminated with this compound in a designated biohazard bag.[5]
-
When the bag is approximately two-thirds full, securely close it.
-
Decontaminate the waste by autoclaving.[5]
-
After autoclaving and ensuring the biohazard symbol is defaced, the waste can be disposed of in the regular laboratory trash, following institutional guidelines.[5]
Disclaimer: This information is intended for guidance in a laboratory research setting. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.
References
- 1. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Waste | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 4. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 5. Decontamination and Disposal - FAA USA Safety and Health Programs [uwm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
